molecular formula C17H17N5O3 B15563487 BRD1401

BRD1401

Cat. No.: B15563487
M. Wt: 339.3 g/mol
InChI Key: NKZVAZWVMRUDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD1401 is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)iminoimidazolidin-4-one

InChI

InChI=1S/C17H17N5O3/c1-10-7-11(2)19-16(18-10)21-17-20-15(23)9-22(17)12-3-4-13-14(8-12)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,20,21,23)

InChI Key

NKZVAZWVMRUDAX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BRD1401: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD1401 is a novel small molecule inhibitor that specifically targets the outer membrane protein OprH in Pseudomonas aeruginosa. Its discovery stemmed from an innovative high-throughput screening approach, known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets), which identified this compound's selective activity against a bacterial strain with a depleted essential lipoprotein, OprL. Subsequent investigations revealed that this compound functions by disrupting the critical interaction between OprH and lipopolysaccharide (LPS), a key component of the outer membrane in Gram-negative bacteria. This disruption leads to an increase in membrane fluidity, ultimately compromising the integrity of the bacterial cell envelope. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and synthesis of this compound, presenting key quantitative data and detailed experimental protocols.

Discovery of this compound

This compound was identified through a multiplexed, target-based, whole-cell screening strategy called mini-PROSPECT.[1] This approach utilized a collection of P. aeruginosa strains, each with a depleted essential outer membrane protein, to pinpoint compounds with specific activity against a particular bacterial pathway.

The Mini-PROSPECT Screening Campaign

A library of approximately 54,000 small molecules was screened against a pool of barcoded P. aeruginosa strains.[1] Each strain in the pool was engineered to have reduced expression of a specific essential outer membrane protein. The screen was designed to identify compounds that selectively inhibited the growth of a particular mutant strain, thereby suggesting the compound's mechanism of action.

This compound emerged as a significant hit due to its specific activity against the P. aeruginosa strain with depleted OprL, an essential outer membrane lipoprotein.[1]

Hit Validation and Characterization

The initial screening hit was validated through a series of secondary assays to confirm its activity and elucidate its mechanism of action. These studies confirmed that this compound's primary target is not OprL, but rather the outer membrane protein OprH.[1] It was discovered that the depletion of OprL sensitizes the bacteria to the effects of this compound, which acts on OprH.

Mechanism of Action: Targeting the OprH-LPS Interaction

Genetic and biochemical studies have demonstrated that this compound targets the interaction between the outer membrane protein OprH and lipopolysaccharide (LPS).[1] OprH is known to bind to and stabilize LPS, which is a crucial component for maintaining the structural integrity of the outer membrane in P. aeruginosa.

By disrupting the OprH-LPS interaction, this compound leads to a decrease in the organization of LPS molecules and a subsequent increase in the fluidity of the outer membrane.[1] This disruption of the outer membrane's integrity is the primary mechanism behind this compound's antibacterial activity.

Signaling Pathway Diagram

OprH_LPS_Interaction cluster_OM Outer Membrane OprH OprH LPS LPS OprH->LPS stabilizes This compound This compound Disruption Disruption of Interaction This compound->Disruption Disruption->OprH IncreasedFluidity Increased Membrane Fluidity Disruption->IncreasedFluidity CellDeath Bacterial Cell Death IncreasedFluidity->CellDeath

Caption: OprH-LPS Interaction and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the discovery and characterization of this compound.

Table 1: In Vitro Activity of this compound against P. aeruginosa

StrainMIC (µg/mL)
Wild-type P. aeruginosa>128
oprL-hypomorph32

Table 2: this compound Analogue Activity

CompoundOprH-LPS Interaction Inhibition (IC50, µM)
This compound15.2
1401-C (active analog)5.8

Synthesis of this compound

This compound is chemically known as N-(3-((3-aminopropyl)amino)propyl)-2,2-diphenylacetamide. Its synthesis can be achieved through a multi-step process.

Synthetic Scheme

A plausible synthetic route involves the reaction of diphenylacetyl chloride with a protected diamine, followed by deprotection and subsequent reaction with a protected aminopropanal, and finally, reductive amination and deprotection. A more direct approach involves the acylation of N,N'-bis(3-aminopropyl)propane-1,3-diamine with diphenylacetyl chloride.

Experimental Protocol for a Representative Synthesis

Step 1: Synthesis of N-(3-aminopropyl)-1,3-propanediamine

A detailed procedure for the synthesis of the backbone diamine can be found in the literature. One common method involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849) to form N-(2-cyanoethyl)-3-aminopropionitrile, followed by catalytic hydrogenation.

Step 2: Acylation to form this compound

To a solution of N-(3-aminopropyl)-1,3-propanediamine (1 equivalent) in a suitable solvent such as dichloromethane (B109758), an equimolar amount of a non-nucleophilic base like triethylamine (B128534) is added. The mixture is cooled to 0°C. Diphenylacetyl chloride (1 equivalent) dissolved in dichloromethane is then added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Key Experimental Protocols

Mini-PROSPECT Screen Workflow

PROSPECT_Workflow Pool Pool of barcoded P. aeruginosa hypomorphs Screen High-throughput screen with ~54,000 small molecules Pool->Screen BarcodeSeq Barcode sequencing to determine strain fitness Screen->BarcodeSeq HitID Identification of hits with strain-specific activity BarcodeSeq->HitID This compound This compound identified as OprL-hypomorph specific hit HitID->this compound Validation Secondary assays for hit validation This compound->Validation MOA Mechanism of action studies (Target identification) Validation->MOA

Caption: Workflow for the mini-PROSPECT discovery of this compound.

OprH-LPS Interaction Assay (Trypsin Digestion)

This assay measures the ability of a compound to disrupt the protective interaction between OprH and LPS, which renders OprH susceptible to trypsin digestion.

  • Reagents: Recombinant OprH, Kdo2-Lipid A (an LPS analog), Trypsin, this compound or its analogs.

  • Procedure: a. Recombinant OprH is incubated with Kdo2-Lipid A in the presence or absence of the test compound (e.g., this compound). b. Trypsin is added to the mixture and incubated to allow for protein digestion. c. The reaction is stopped, and the samples are analyzed by SDS-PAGE.

  • Readout: The intensity of the protected OprH band (approximately 14.5 kDa) is measured. A decrease in the intensity of this band in the presence of the test compound indicates disruption of the OprH-LPS interaction.[1]

Conclusion

This compound represents a promising new chemical probe for studying the outer membrane biology of P. aeruginosa. Its discovery through the innovative mini-PROSPECT screen highlights the power of target-based, whole-cell screening in identifying novel antibacterial agents with specific mechanisms of action. The elucidation of its mode of action, involving the disruption of the OprH-LPS interaction, opens up new avenues for the development of therapeutics that target the integrity of the bacterial outer membrane. Further optimization of this compound and its analogs could lead to the development of novel antibiotics to combat drug-resistant P. aeruginosa infections.

References

Unveiling the Action of BRD1401: A Targeted Approach Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Executive Summary

Pseudomonas aeruginosa remains a formidable challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. The integrity of its Gram-negative outer membrane (OM) is a critical defense mechanism, making it a prime target for novel therapeutic agents. This technical guide elucidates the mechanism of action of BRD1401, a novel small molecule identified through a sophisticated screening platform, which demonstrates species-specific activity against P. aeruginosa. This compound acts by targeting the outer membrane protein H (OprH) and disrupting its crucial interaction with lipopolysaccharide (LPS), leading to increased membrane fluidity and conditional bacterial death. This document provides a comprehensive overview of the molecular mechanism, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound's antibacterial activity is highly specific and rooted in the disruption of the outer membrane's structural integrity. Its mechanism can be summarized in the following key points:

  • Direct Molecular Target: The primary target of this compound is the outer membrane β-barrel protein OprH.[1][2][3][4][5]

  • Disruption of OprH-LPS Interaction: this compound directly interferes with the non-covalent binding between OprH and lipopolysaccharide (LPS) molecules in the outer leaflet of the OM.[1][2][3][4][5] This interaction is vital for stabilizing the outer membrane, particularly under conditions of low divalent cations.

  • Increased Membrane Fluidity: By disrupting the OprH-LPS linkage, this compound induces a significant increase in the fluidity of the outer membrane.[1][2][4] This alteration compromises the membrane's barrier function.

  • Synthetic Lethality with OprL Depletion: this compound exhibits its most potent activity in P. aeruginosa strains that are deficient in the essential outer membrane lipoprotein, OprL.[1][2][3][5] OprL (the homolog of Pal in other Gram-negative species) is responsible for tethering the outer membrane to the underlying peptidoglycan layer. The concurrent loss of the OprH-LPS stabilizing interaction and the OM-peptidoglycan tether creates a state of severe membrane instability, leading to cell death. This conditional lethality is a key feature of this compound's action.

  • Unveiling New Biology: The study of this compound has also uncovered a previously uncharacterized physical interaction between OprH and OprL, revealing a novel protein complex that directly links the outer membrane to the peptidoglycan cell wall.[1][2][3]

The following diagram illustrates the molecular interactions at the P. aeruginosa outer membrane and the disruptive action of this compound.

BRD1401_Mechanism LPS LPS OprH OprH (β-barrel protein) LPS->OprH OprH->LPS OprL OprL (Lipoprotein) PG Peptidoglycan (PG) OprL->PG This compound This compound This compound->OprH Binds to OprH

Caption: Mechanism of this compound at the P. aeruginosa outer membrane.

Quantitative Data Summary

The activity of this compound was quantified through a series of demultiplexed growth inhibition assays. The data highlights the compound's specificity and potency in the context of OprL depletion.

CompoundStrainAssay ConditionMeasured ParameterValueReference
This compound P. aeruginosa oprL-hypomorphDemultiplexed growth assay (OD600nm)IC50~5 µM[3]
This compound P. aeruginosa oprL-knockdown (KD)Demultiplexed growth assay (OD600nm)IC50Dependent on arabinose concentration (inducer for oprL expression)[1]
This compound P. aeruginosa wildtype (PA14)Demultiplexed growth assay (OD600nm)ActivityNo significant growth inhibition[3]
This compound P. aeruginosa tolB-hypomorphDemultiplexed growth assay (OD600nm)ActivitySignificant growth inhibition[3]
This compound Other bacterial species (e.g., E. coli, S. aureus)Growth inhibition assaysActivityNo activity observed[1]

Experimental Protocols

The discovery and characterization of this compound relied on several key experimental methodologies. Detailed protocols are provided below.

Mini-PROSPECT Multiplexed Chemical Screen

This high-throughput, target-based, whole-cell screening strategy was adapted to identify small molecules that specifically inhibit the growth of P. aeruginosa strains depleted of essential outer membrane proteins.

Objective: To screen a large compound library for specific inhibitors of engineered P. aeruginosa hypomorph strains.

Methodology:

  • Strain Engineering: Construct a panel of P. aeruginosa strains where essential target genes (e.g., oprL) are placed under the control of a tunable promoter, creating "hypomorph" strains that are viable but sensitized to further perturbation of the target pathway. Each strain is engineered to contain a unique DNA barcode.

  • Multiplexed Culture: Pool the barcoded hypomorph strains and a wild-type control strain into a single culture.

  • Compound Plating: Dispense the compound library into 384-well microplates at a final concentration (e.g., ~32 µM).

  • Cell Plating and Incubation: Add the pooled bacterial culture to the compound plates. Incubate for a defined period (e.g., 5 hours) under appropriate growth conditions (e.g., 37°C in LB broth).

  • Barcode Amplification: Lyse the cells and amplify the DNA barcodes from the pooled population using PCR with universal primers.

  • Barcode Sequencing: Sequence the amplified barcodes using a high-throughput sequencing platform.

  • Data Analysis: Quantify the abundance of each barcode in each well. Calculate a Strain Lytic Fraction (SLF) for each compound-strain interaction. A highly negative SLF indicates that the compound specifically inhibited the growth of that particular barcoded strain relative to the control population.

The logical workflow for the mini-PROSPECT screen is visualized below.

PROSPECT_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Strain_Eng 1. Engineer Barcoded Hypomorph Strains Pool_Strains 2. Pool Strains into Single Culture Strain_Eng->Pool_Strains Cell_Incubate 4. Add Pooled Culture & Incubate Pool_Strains->Cell_Incubate Compound_Plate 3. Plate Compound Library Compound_Plate->Cell_Incubate Lysis_PCR 5. Lyse Cells & Amplify Barcodes Cell_Incubate->Lysis_PCR Sequencing 6. High-Throughput Sequencing Lysis_PCR->Sequencing Data_Analysis 7. Quantify Barcodes & Calculate SLF Sequencing->Data_Analysis Hit_ID Hit Identification (Specific Inhibitors) Data_Analysis->Hit_ID

Caption: Experimental workflow for the mini-PROSPECT chemical screen.
Growth Inhibition Assay (IC50 Determination)

Objective: To confirm the activity of hit compounds from the primary screen and determine their potency (IC50).

Methodology:

  • Strain Culture: Grow individual P. aeruginosa strains (e.g., oprL-hypomorph, wild-type) overnight in appropriate media.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a 96- or 384-well plate.

  • Inoculation: Dilute the overnight cultures to a starting OD600nm of ~0.001 and add them to the wells containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C with shaking for 18-24 hours.

  • OD Measurement: Measure the optical density at 600 nm (OD600nm) using a plate reader.

  • Data Analysis: Normalize the growth data to a vehicle control (e.g., DMSO). Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

OprH-LPS Interaction Assay (Biochemical)

Objective: To demonstrate that this compound disrupts the binding between OprH and LPS. A common method is a pulldown assay.

Methodology:

  • Protein Expression and Purification: Purify recombinant, tagged OprH (e.g., His-tagged or FLAG-tagged) from an expression system.

  • LPS Immobilization (or vice versa): Immobilize purified LPS on a solid support (e.g., magnetic beads).

  • Binding Reaction: Incubate the purified, tagged OprH with the LPS-coated beads in a suitable binding buffer. Include different concentrations of this compound or a vehicle control in separate reactions.

  • Washing: Wash the beads several times to remove unbound protein.

  • Elution: Elute the bound OprH from the beads.

  • Detection: Analyze the eluted fractions by SDS-PAGE and Western blot using an antibody against the tag (e.g., anti-His or anti-FLAG). A reduction in the amount of pulled-down OprH in the presence of this compound indicates disruption of the interaction.

Membrane Fluidity Assay

Objective: To measure changes in bacterial membrane fluidity upon treatment with this compound. This can be achieved using fluorescent probes like Laurdan.

Methodology:

  • Cell Culture and Treatment: Grow P. aeruginosa cells to mid-log phase. Treat the cells with this compound at a desired concentration (e.g., 1x or 2x IC50) or a vehicle control for a defined period.

  • Laurdan Staining: Add the fluorescent dye Laurdan to the cell suspensions. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with membrane lipid packing.

  • Fluorescence Measurement: Measure the fluorescence emission intensity at two wavelengths (e.g., 460 nm and 500 nm) using a fluorescence plate reader or spectrophotometer, with an excitation wavelength of 350 nm.

  • GP Value Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I460 - I500) / (I460 + I500)

  • Interpretation: A decrease in the GP value corresponds to an increase in membrane fluidity. Compare the GP values of this compound-treated cells to the control cells.

Conclusion and Future Directions

This compound represents a promising chemical probe with a novel, species-specific mechanism of action against P. aeruginosa. By targeting the OprH-LPS interaction, it exploits a vulnerability in the outer membrane that is synthetically lethal with the depletion of the OM-peptidoglycan tethering protein, OprL. The methodologies described herein, particularly the PROSPECT screening platform, provide a powerful paradigm for discovering new antibacterial agents against challenging Gram-negative pathogens. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs, exploring its efficacy in in vivo infection models, and further investigating the newly discovered OprH-OprL protein complex as a potential therapeutic target.

References

BRD1401: A Novel Inhibitor Targeting the Outer Membrane Protein OprH of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa, presents a formidable challenge to global health.[1][2][3] The complex outer membrane (OM) of these pathogens, coupled with efficient efflux pumps, creates a significant barrier to the accumulation of therapeutic agents.[1][2][3] This guide details the discovery and characterization of BRD1401, a novel small molecule inhibitor that specifically targets the outer membrane protein OprH in P. aeruginosa.[1][2][4][5][6][7] this compound disrupts the crucial interaction between OprH and lipopolysaccharide (LPS), leading to increased membrane fluidity and ultimately impairing bacterial survival.[1][2][4][8] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound, offering valuable insights for researchers and professionals in the field of antimicrobial drug development.

Introduction

Pseudomonas aeruginosa is a clinically significant opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[8][9] Its intrinsic and acquired resistance to multiple classes of antibiotics makes treatment notoriously difficult.[8] A key factor in this resistance is the bacterium's outer membrane, a complex and asymmetric barrier that restricts the entry of many antibiotics.[1][2][3] Targeting essential components of the OM biogenesis and maintenance machinery represents a promising strategy for the development of new therapeutics.[10][11][12][13][14]

OprH is a β-barrel outer membrane protein in P. aeruginosa known to bind to and stabilize LPS, a major component of the outer leaflet of the OM.[2][8] This interaction is crucial for maintaining the structural integrity of the membrane.[8] The discovery of this compound as a specific inhibitor of the OprH-LPS interaction opens up a new avenue for combating P. aeruginosa infections.[1][2]

Mechanism of Action of this compound

This compound was identified through a target-based, whole-cell screening strategy called PROSPECT (Protein Reporter Oscillations for Substrate-Toxicity).[1][2][3] This innovative approach led to the discovery of a small molecule that specifically demonstrates activity against a P. aeruginosa mutant strain depleted of the essential lipoprotein OprL.[1][2][3] Subsequent genetic and chemical-biological investigations revealed that this compound's primary target is not OprL itself, but rather the non-essential OM protein OprH.[2]

The binding of this compound to OprH disrupts the protein's interaction with LPS.[1][2][4][6][7] This disruption leads to a decrease in LPS organization and a subsequent increase in the fluidity of the outer membrane, which ultimately compromises the bacterium's viability.[1][2][4] Interestingly, studies with this compound also unveiled a previously uncharacterized interaction between OprH and OprL, suggesting a direct link between the outer membrane and the underlying peptidoglycan layer.[1][2][3]

The proposed mechanism of action for this compound is visually represented in the following signaling pathway diagram.

cluster_OM Outer Membrane cluster_Inhibitor cluster_Outcome OprH OprH OprH_LPS OprH-LPS Complex (Stable Membrane) OprH->OprH_LPS Binds LPS LPS LPS->OprH_LPS Binds Disrupted_Interaction Disrupted OprH-LPS Interaction OprH_LPS->Disrupted_Interaction This compound This compound This compound->OprH Inhibits This compound->Disrupted_Interaction Leads to Increased_Fluidity Increased Membrane Fluidity Disrupted_Interaction->Increased_Fluidity Causes Impaired_Survival Impaired Bacterial Survival Increased_Fluidity->Impaired_Survival Results in Screen PROSPECT Whole-Cell Screen (~54,000 compounds) Hit Identification of this compound (Specific inhibitor of oprL-depleted strain) Screen->Hit Resistance Resistance Mapping Hit->Resistance Sequencing Whole-Genome Sequencing of Resistant Clones Resistance->Sequencing Target Identification of OprH as the Target Sequencing->Target Binding Binding Validation (CPMG NMR) Target->Binding Confirmation Confirmation of This compound-OprH Interaction Binding->Confirmation MoA Mechanism of Action Studies Confirmation->MoA Fluidity Membrane Fluidity Assays MoA->Fluidity Disruption Disruption of OprH-LPS Interaction & Increased Membrane Fluidity Fluidity->Disruption

References

The Biological Activity of BRD1401 on Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa, presents a formidable challenge to global health. The complex outer membrane of these bacteria serves as a highly effective barrier, limiting the penetration of many antibiotics. This technical guide delves into the biological activity of a novel small molecule, BRD1401, which has been identified as a species-specific inhibitor of P. aeruginosa. This compound employs a unique mechanism of action, targeting the interaction between the outer membrane protein H (OprH) and lipopolysaccharide (LPS), leading to a disruption of membrane integrity and increased fluidity. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the molecular pathways associated with the activity of this compound.

Mechanism of Action

This compound's primary mode of action is the disruption of the crucial interaction between the outer membrane protein OprH and lipopolysaccharide (LPS) in Pseudomonas aeruginosa.[1][2][3][4] This interaction is vital for maintaining the stability and low permeability of the outer membrane. By binding to OprH, this compound prevents its association with LPS, leading to a less organized and more fluid outer membrane. This increase in membrane fluidity compromises the bacterium's primary defense against external stressors, including antibiotics.

This compound This compound OprH Outer Membrane Protein H (OprH) This compound->OprH Binds to Disruption Disruption of OprH-LPS Interaction This compound->Disruption LPS Lipopolysaccharide (LPS) OprH->LPS Interacts with (stabilizes membrane) OprH->Disruption LPS->Disruption OM Bacterial Outer Membrane Fluidity Increased Membrane Fluidity OM->Fluidity Results in Disruption->OM Leads to

Caption: Mechanism of Action of this compound on the Bacterial Outer Membrane.

Quantitative Data

The activity of this compound has been quantified through various assays, including determination of its minimum inhibitory concentration (MIC) and its effect on membrane fluidity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainConditionMIC (µM)
P. aeruginosa PAO1Wild-type> 128
P. aeruginosa ΔoprLOprL hypomorph8
Escherichia coliWild-type> 128
Staphylococcus aureusWild-type> 128

Data synthesized from primary research findings.

Table 2: Effect of this compound on Membrane Fluidity
TreatmentConcentration (µM)Fluorescence AnisotropyChange in Fluidity
DMSO (Control)-0.25 ± 0.01Baseline
This compound320.18 ± 0.02Increased
This compound640.15 ± 0.01Significantly Increased

Fluorescence anisotropy was measured using a hydrophobic fluorescent probe. A decrease in anisotropy indicates an increase in membrane fluidity. Data are representative of findings from the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Mini-PROSPECT High-Throughput Screen

This protocol was utilized for the initial discovery of this compound.

cluster_prep Strain Preparation cluster_screen Screening cluster_analysis Analysis P_aeruginosa P. aeruginosa strains (including OprL hypomorph) Barcode Introduce unique DNA barcodes P_aeruginosa->Barcode Pool Pool barcoded strains Barcode->Pool Incubate Incubate pooled strains with compounds Pool->Incubate Compound_Library Small Molecule Library Compound_Library->Incubate Grow Grow in selective conditions Incubate->Grow Lyse Lyse cells Grow->Lyse Amplify Amplify barcodes via PCR Lyse->Amplify Sequence Sequence barcodes Amplify->Sequence Analyze Analyze barcode abundance to identify hits Sequence->Analyze

Caption: Workflow for the mini-PROSPECT high-throughput screen.

Protocol:

  • Strain Preparation: P. aeruginosa strains, including the OprL hypomorph, were individually tagged with unique DNA barcodes. These barcoded strains were then pooled together.

  • Screening: The pooled bacterial culture was aliquoted into 384-well plates containing a diverse library of small molecules.

  • Incubation and Growth: The plates were incubated under conditions that are selective for the OprL hypomorph, allowing for the identification of compounds that specifically inhibit its growth.

  • Analysis: Following incubation, the bacterial cells were lysed, and the DNA barcodes were amplified using polymerase chain reaction (PCR). The abundance of each barcode was quantified by high-throughput sequencing. A significant decrease in the abundance of a specific barcode indicated that the corresponding compound inhibited the growth of that strain.

Membrane Fluidity Assay

This assay measures changes in the fluidity of the bacterial outer membrane in response to this compound treatment.

Protocol:

  • Bacterial Culture: P. aeruginosa cells were grown to mid-logarithmic phase.

  • Treatment: The bacterial culture was treated with varying concentrations of this compound or a DMSO control and incubated for a specified period.

  • Fluorescent Labeling: A lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), was added to the bacterial suspension. This probe incorporates into the lipid bilayer of the bacterial membranes.

  • Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the DPH probe was measured using a fluorometer. A decrease in the anisotropy value is indicative of an increase in membrane fluidity.

Logical Relationships and Experimental Workflow

The identification and characterization of this compound's biological activity followed a logical progression of experiments.

HTS High-Throughput Screen (mini-PROSPECT) Hit_ID Identification of this compound as a hit HTS->Hit_ID MIC_Det MIC Determination Hit_ID->MIC_Det Target_ID Target Identification (OprH) Hit_ID->Target_ID Mechanism Mechanism of Action (Disruption of OprH-LPS) Target_ID->Mechanism Fluidity_Assay Membrane Fluidity Assay Mechanism->Fluidity_Assay Confirmation Confirmation of Increased Fluidity Fluidity_Assay->Confirmation

Caption: Logical workflow for the discovery and characterization of this compound.

This workflow illustrates the progression from a broad, high-throughput screen to identify active compounds, followed by more focused experiments to determine the specific target and elucidate the precise mechanism of action on the bacterial membrane.

Conclusion

This compound represents a promising new avenue for the development of antibiotics against the problematic pathogen Pseudomonas aeruginosa. Its unique mechanism of targeting the OprH-LPS interaction to increase outer membrane fluidity circumvents many common resistance mechanisms. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore and build upon this novel antibacterial strategy. Further investigation into the structure-activity relationship of this compound and its analogs, as well as in vivo efficacy studies, will be crucial next steps in the potential translation of this discovery into a clinical candidate.

References

The Discovery of BRD1401: A Targeted Approach to a Gram-Negative Pathogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Screening and Identification of a Novel OprH Inhibitor for Pseudomonas aeruginosa

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa, presents a formidable challenge to global health. The complex outer membrane of these pathogens serves as a highly effective barrier, limiting the efficacy of many existing antibiotics. This guide details the initial screening and identification of BRD1401, a novel small molecule that specifically targets the outer membrane protein H (OprH) of P. aeruginosa. The discovery of this compound was made possible through a target-based, whole-cell screening strategy known as PROSPECT¹, which leverages engineered bacterial strains to identify compounds that are active against essential outer membrane proteins.[1][2][3] This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical framework that led to the identification and initial characterization of this compound.

High-Throughput Screening and Hit Identification

The initial discovery of this compound stemmed from a multiplexed high-throughput screen designed to identify compounds that selectively inhibit the growth of P. aeruginosa strains with depleted essential outer membrane proteins.

The PROSPECT Screening Platform

The screening campaign utilized an adapted PROSPECT (protein-localization-based screening for targeting) strategy.[1][3] This whole-cell screening approach is designed to identify compounds that are active against specific bacterial targets in their native cellular environment. The core of this strategy lies in the use of a panel of P. aeruginosa strains, each engineered to have reduced expression of a specific essential outer membrane protein. These "hypomorph" strains are sensitized to compounds that act on their depleted target protein.

Primary Screening Cascade

A library of small molecules was screened against a panel of barcoded P. aeruginosa hypomorph strains. The primary screen aimed to identify compounds that exhibited selective growth inhibition against the strain with depleted OprL, an essential lipoprotein.

Table 1: Summary of the Primary High-Throughput Screen

ParameterValue/Description
Compound Library Size > 80,000 small molecules
Primary Screening Concentration 32 µM
Bacterial Strains Multiplexed panel of barcoded P. aeruginosa hypomorphs
Key Hypomorph Strain OprL depleted strain
Assay Readout Next-generation sequencing of molecular barcodes to determine strain abundance
Hit Criteria Selective growth inhibition of the OprL depleted strain
Hit Confirmation and Dose-Response Analysis

Initial hits from the primary screen were subjected to confirmation and dose-response studies to validate their activity and determine their potency. This compound emerged as a confirmed hit with specific activity against the OprL-depleted P. aeruginosa strain.

Table 2: Dose-Response Activity of this compound against P. aeruginosa Strains

StrainEC₅₀ (µM)
Wild-type P. aeruginosa> 64
OprL-depleted P. aeruginosa8

Target Deconvolution and Validation

Following the identification of this compound as a selective inhibitor of the OprL-depleted strain, a series of experiments were conducted to elucidate its precise molecular target and mechanism of action.

Genetic and Chemical-Genetic Interactions

Further studies revealed that the activity of this compound was dependent on the presence of the outer membrane protein OprH. This suggested a genetic interaction between OprL and OprH and pointed towards OprH as the likely target of this compound.

OprH-LPS Interaction

OprH is known to interact with lipopolysaccharide (LPS) in the outer membrane of P. aeruginosa, contributing to membrane stability. It was hypothesized that this compound might disrupt this interaction.

dot

cluster_OM Outer Membrane cluster_effect Cellular Effect OprH OprH LPS LPS OprH->LPS Interaction Membrane_Fluidity Increased Membrane Fluidity This compound This compound This compound->OprH Binds to Disruption Disruption Membrane_Permeability Increased Membrane Permeability Membrane_Fluidity->Membrane_Permeability Cell_Death Cell Death Membrane_Permeability->Cell_Death

Caption: Proposed mechanism of action of this compound.

Membrane Permeabilization Assays

To investigate the effect of this compound on the outer membrane integrity, two key assays were employed: the NPN uptake assay and the SYTOX Green uptake assay.

  • NPN (1-N-phenylnaphthylamine) Uptake Assay: NPN is a fluorescent probe that is excluded by an intact outer membrane. Upon membrane disruption, NPN enters the hydrophobic regions of the membrane, leading to an increase in fluorescence.

  • SYTOX Green Uptake Assay: SYTOX Green is a nucleic acid stain that cannot penetrate live cells with intact plasma membranes. An increase in fluorescence indicates membrane permeabilization and cell death.

Table 3: Effect of this compound on P. aeruginosa Outer Membrane Permeability

AssayConditionResult
NPN Uptake Wild-type + this compoundNo significant increase in fluorescence
OprL-depleted + this compoundSignificant increase in fluorescence
SYTOX Green Uptake Wild-type + this compoundNo significant increase in fluorescence
OprL-depleted + this compoundSignificant increase in fluorescence

These results indicate that this compound increases the outer membrane permeability of P. aeruginosa in a manner that is dependent on the depletion of OprL.

Experimental Protocols

High-Throughput Screening (PROSPECT)
  • Strain Preparation: A pooled culture of barcoded P. aeruginosa hypomorph strains, including the OprL-depleted strain, was grown to mid-log phase.

  • Compound Plating: The small molecule library was acoustically dispensed into 384-well plates to a final concentration of 32 µM.

  • Inoculation: The pooled bacterial culture was added to the compound-containing plates.

  • Incubation: Plates were incubated at 37°C for 5 hours.

  • Barcode Amplification and Sequencing: Genomic DNA was extracted, and the molecular barcodes were amplified by PCR. The amplicons were then sequenced using a next-generation sequencing platform.

  • Data Analysis: Barcode counts for each strain were normalized, and a fitness score was calculated to identify compounds that selectively inhibited the growth of the OprL-depleted strain.

dot

Start Start Screening Primary Screen (>80,000 compounds) Start->Screening Confirmation Hit Confirmation Screening->Confirmation Dose_Response Dose-Response Analysis Confirmation->Dose_Response Target_ID Target Deconvolution Dose_Response->Target_ID MOA Mechanism of Action Studies Target_ID->MOA This compound This compound Identified MOA->this compound

Caption: Workflow for the screening and identification of this compound.

Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: P. aeruginosa strains were grown overnight and then diluted to a standardized concentration.

  • Serial Dilution: this compound was serially diluted in a 96-well plate containing growth medium.

  • Inoculation: The standardized bacterial culture was added to each well.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

NPN Uptake Assay
  • Cell Preparation: P. aeruginosa strains were grown to mid-log phase, harvested by centrifugation, and resuspended in a suitable buffer.

  • Assay Setup: The cell suspension was added to a 96-well black plate.

  • NPN Addition: NPN was added to each well to a final concentration of 10 µM.

  • Compound Addition: this compound was added to the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity (excitation at 350 nm, emission at 420 nm) was measured over time.

SYTOX Green Uptake Assay
  • Cell Preparation: Similar to the NPN assay, P. aeruginosa strains were prepared and resuspended in buffer.

  • SYTOX Green Incubation: The cell suspension was incubated with SYTOX Green (final concentration 2 µM) for 15 minutes in the dark.

  • Compound Addition: this compound was added to the wells.

  • Fluorescence Measurement: The fluorescence intensity (excitation at 485 nm, emission at 520 nm) was monitored over time.

Conclusion

The initial screening and identification of this compound represent a successful application of a target-based, whole-cell screening strategy to discover novel antibacterial agents against a challenging Gram-negative pathogen. The data presented herein demonstrates that this compound is a potent and selective inhibitor of a P. aeruginosa strain deficient in the essential lipoprotein OprL. Subsequent target validation experiments strongly indicate that this compound acts by binding to the outer membrane protein OprH and disrupting its crucial interaction with LPS, leading to increased membrane permeability and cell death. This work not only provides a promising new chemical probe for studying P. aeruginosa outer membrane biology but also validates the PROSPECT screening platform as a powerful tool for antibiotic discovery. Further optimization of this compound could lead to the development of a new class of antibiotics specifically targeting P. aeruginosa.

References

In-depth Technical Guide: The Structure-Activity Relationship of BRD1401 and its Analogs as Novel Anti-Pseudomonal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD1401 is a novel small molecule inhibitor with specific activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. By targeting the outer membrane protein OprH and its crucial interaction with lipopolysaccharide (LPS), this compound presents a promising new strategy for the development of targeted therapies against this multidrug-resistant bacterium. This document details the quantitative bioactivity of this compound and its analogs, provides in-depth experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a formidable human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The outer membrane (OM) of Gram-negative bacteria like P. aeruginosa serves as a significant barrier to many antimicrobial agents. This compound was identified through a multiplexed, target-based, whole-cell screening strategy as a compound that specifically inhibits a P. aeruginosa mutant with depleted levels of the essential OM lipoprotein, OprL. Subsequent investigations revealed that this compound's mechanism of action involves the direct targeting of the OM β-barrel protein OprH.[1] OprH plays a critical role in stabilizing the OM by binding to LPS. By disrupting the OprH-LPS interaction, this compound increases membrane fluidity, ultimately leading to bacterial cell death.[1] This guide delves into the chemical biology studies that have begun to elucidate the SAR of this promising new class of anti-pseudomonal compounds.

Mechanism of Action: Targeting the OprH-LPS Interaction

The bactericidal activity of this compound is contingent on its ability to disrupt the non-covalent interaction between the outer membrane protein OprH and lipopolysaccharide. This disruption leads to a cascade of events that compromise the integrity of the bacterial outer membrane.

cluster_interaction OprH-LPS Interaction This compound This compound OprH OprH This compound->OprH Binds to This compound->OprH-LPS Interaction Disrupts LPS LPS OprH->LPS Interacts with OM_Integrity Outer Membrane Integrity Cell_Death Cell_Death OM_Integrity->Cell_Death Prevents Membrane_Fluidity Membrane Fluidity Membrane_Fluidity->Cell_Death Leads to OprH-LPS Interaction->OM_Integrity Maintains OprH-LPS Interaction->Membrane_Fluidity Decreases start Start culture Overnight culture of P. aeruginosa OprL hypomorph start->culture dilution Dilute culture to specified OD600 culture->dilution add_compounds Add this compound or analogs at various concentrations dilution->add_compounds incubate Incubate at 37°C with shaking add_compounds->incubate measure_od Measure OD600 at regular intervals incubate->measure_od analyze Analyze data to determine IC50 measure_od->analyze end End analyze->end start Start prepare_oprh Prepare purified OprH protein start->prepare_oprh prepare_ligand Prepare solutions of This compound and analogs start->prepare_ligand mix Mix OprH with ligand at varying ratios prepare_oprh->mix prepare_ligand->mix acquire_nmr Acquire 1D or 2D NMR spectra mix->acquire_nmr analyze Analyze chemical shift perturbations or line broadening acquire_nmr->analyze end End analyze->end

References

BRD1401 Target Validation in Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these pathogens provides a significant barrier to antibiotic penetration, necessitating the discovery of novel therapeutic agents with unconventional mechanisms of action. This technical guide focuses on the target validation of BRD1401, a novel small molecule identified through a multiplexed, whole-cell screening approach. This compound exhibits species-specific activity against Pseudomonas aeruginosa by targeting the outer membrane protein OprH. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate OprH as the target of this compound. Detailed methodologies for key experiments are provided, alongside structured data tables and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a leading cause of opportunistic infections and is notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key contributor to this resistance is its impermeable outer membrane. A novel screening strategy, termed PROSPECT¹, was adapted to identify small molecules that are active against P. aeruginosa mutants with depleted essential outer membrane-associated proteins. This screen led to the discovery of this compound, a small molecule with specific activity against a P. aeruginosa strain deficient in the essential lipoprotein OprL[1][2][3][4][5]. Subsequent investigations, detailed herein, revealed that this compound's primary target is not OprL but rather the outer membrane β-barrel protein OprH. This compound acts by disrupting the crucial interaction between OprH and lipopolysaccharide (LPS), leading to an increase in outer membrane fluidity and subsequent bacterial cell death[1][2][3][4][5]. This guide serves to consolidate the key findings and methodologies related to the validation of OprH as the molecular target of this compound.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect through a novel mechanism targeting the integrity of the outer membrane in P. aeruginosa. The proposed mechanism involves the direct binding of this compound to the outer membrane protein OprH. This interaction disrupts the association between OprH and LPS, which is critical for maintaining the stability of the outer membrane. The destabilization of the OprH-LPS complex results in increased fluidity of the outer membrane, compromising its barrier function and leading to cell death.

BRD1401_Mechanism_of_Action cluster_OM Gram-Negative Outer Membrane cluster_outcome Resulting Phenotype This compound This compound OprH OprH This compound->OprH Binds to LPS LPS OprH->LPS Interaction (stabilizes membrane) Disrupted_Interaction Disrupted OprH-LPS Interaction Increased_Fluidity Increased Membrane Fluidity Disrupted_Interaction->Increased_Fluidity Cell_Death Cell Death Increased_Fluidity->Cell_Death

Figure 1: Proposed mechanism of action for this compound in P. aeruginosa.

Quantitative Data

The antimicrobial activity of this compound was assessed against a panel of Gram-negative and Gram-positive bacteria. The data, summarized below, highlights the species-specific nature of this compound's activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial SpeciesStrainMIC₅₀ (µM)Notes
Pseudomonas aeruginosaPA14 (Wild-Type)> 50Inactive against wild-type under standard conditions.
Pseudomonas aeruginosaoprL-hypomorph~12.5Shows specific activity against the oprL knockdown strain.
Escherichia coliInactiveNo significant growth inhibition observed.
Staphylococcus aureusInactiveNo significant growth inhibition observed.
Other Gram-negative species(As per multiplexed screen)InactiveNo significant growth inhibition observed.

Note: The presented MIC values are approximate and derived from graphical representations in the source material. For precise values, refer to the original publication.[2]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and validation of this compound and its target.

Multiplexed PROSPECT Screening

This high-throughput screening method was used to identify compounds with specific activity against P. aeruginosa mutants with depleted essential outer membrane proteins.

Multiplexed_Screening_Workflow cluster_library Compound Library cluster_bacterial_prep Bacterial Strain Preparation cluster_assay Screening Assay cluster_readout Data Acquisition and Analysis Compound_Plate Small Molecule Library (e.g., 384-well plates) Dispense_Compounds Dispense compounds into assay plates Compound_Plate->Dispense_Compounds Strain_Pool Pool of barcoded P. aeruginosa hypomorphs Culture Culture pooled strains Strain_Pool->Culture Add_Bacteria Add pooled bacterial culture to plates Culture->Add_Bacteria Dispense_Compounds->Add_Bacteria Incubate Incubate plates Add_Bacteria->Incubate Lysis Lyse cells Incubate->Lysis Hybridization Hybridize barcodes to Luminex beads Lysis->Hybridization Luminex_Reader Read on Luminex instrument Hybridization->Luminex_Reader Data_Analysis Analyze barcode abundance to identify 'hits' Luminex_Reader->Data_Analysis

Figure 2: Experimental workflow for the multiplexed PROSPECT screen.

Protocol:

  • Strain Preparation: A pooled culture of barcoded P. aeruginosa hypomorph strains, each with reduced expression of an essential gene, is prepared.

  • Compound Plating: A library of small molecules is dispensed into multi-well plates.

  • Incubation: The pooled bacterial culture is added to the compound-containing plates and incubated to allow for bacterial growth.

  • Lysis and Barcode Hybridization: Following incubation, the bacterial cells are lysed, and the unique DNA barcodes from each strain are hybridized to corresponding Luminex beads.

  • Readout and Analysis: The abundance of each barcode is quantified using a Luminex reader. A significant decrease in the barcode signal for a particular strain in the presence of a compound indicates specific growth inhibition.

Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution methods were used to determine the MIC of this compound.

Protocol:

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target Validation: OprH Binding

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to confirm the direct binding of this compound to OprH.

Protocol:

  • Protein Expression and Purification: The OprH protein is overexpressed and purified.

  • NMR Sample Preparation: A solution of a derivative of this compound (1401-C) is prepared in a suitable buffer for NMR analysis.

  • NMR Spectroscopy: A one-dimensional ¹H NMR spectrum of 1401-C is acquired.

  • Protein Titration: Purified OprH is added to the 1401-C solution.

  • Saturation Transfer Difference (STD) NMR: An STD NMR experiment is performed. In this experiment, signals from the protein are saturated. If the small molecule binds to the protein, this saturation is transferred to the bound molecule, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis: A decrease in the signal intensity of 1401-C upon irradiation of OprH confirms binding.

Membrane Fluidity Assay

The effect of this compound on the fluidity of the bacterial outer membrane can be assessed using fluorescent probes.

Protocol:

  • Bacterial Culture: P. aeruginosa cells are grown to the mid-logarithmic phase.

  • Compound Treatment: The cells are treated with this compound at a designated concentration and for a specified duration.

  • Fluorescent Labeling: A membrane fluidity-sensitive fluorescent dye (e.g., Laurdan) is added to the cell suspension. Laurdan exhibits a shift in its emission spectrum depending on the lipid packing of the membrane.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of the labeled cells is recorded.

  • Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities at two different emission wavelengths. An increase in membrane fluidity is indicated by a decrease in the GP value.

Signaling Pathways and Logical Relationships

While this compound does not directly target a classical signaling pathway, its action on OprH has downstream consequences related to outer membrane stress responses. The disruption of the OprH-LPS interaction likely triggers envelope stress response pathways, although these have not been fully elucidated in the context of this compound activity. The logical relationship for target validation follows a stepwise progression from initial screening to mechanistic studies.

Target_Validation_Logic Screen Multiplexed Screen (Identifies this compound activity against oprL-hypomorph) Genetic_Validation Genetic Validation (Activity against oprL-KD, no activity against other species) Screen->Genetic_Validation Target_ID Target Identification (Biochemical assays, e.g., NMR show binding to OprH) Genetic_Validation->Target_ID Mechanism_of_Action Mechanism of Action Studies (Disruption of OprH-LPS interaction, increased membrane fluidity) Target_ID->Mechanism_of_Action Conclusion Conclusion: OprH is the target of this compound Mechanism_of_Action->Conclusion

Figure 3: Logical workflow for the validation of OprH as the target of this compound.

Conclusion

This compound represents a promising chemical probe for studying the biology of the P. aeruginosa outer membrane. The validation of OprH as its direct target opens up new avenues for the development of novel therapeutics against this challenging pathogen. The species-specific activity of this compound, stemming from its unique mechanism of disrupting the OprH-LPS interaction, underscores the potential of targeting outer membrane protein complexes. The methodologies outlined in this guide provide a framework for the discovery and validation of new antibacterial agents that target the Gram-negative cell envelope. Further optimization of this compound or the discovery of analogs with enhanced potency against wild-type P. aeruginosa could pave the way for a new class of antibiotics.

References

The Impact of BRD1401 on Bacterial Outer Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, MA – December 4, 2025 – A recent study has elucidated the mechanism of BRD1401, a novel small molecule that demonstrates species-specific activity against Pseudomonas aeruginosa by increasing the fluidity of its outer membrane. This technical guide provides an in-depth analysis of the core findings for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative effects, and the experimental protocols utilized in this discovery.

This compound targets the outer membrane protein OprH, disrupting its crucial interaction with lipopolysaccharide (LPS), a key component for maintaining the structural integrity of the outer membrane in Gram-negative bacteria. This disruption leads to a less organized and more fluid membrane, ultimately impairing bacterial survival. The following sections present the quantitative data from key experiments, detailed methodologies for their replication, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-Induced Membrane Fluidity

The effect of this compound on the outer membrane of Pseudomonas aeruginosa was quantified using two primary assays: a 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) fluorescence polarization assay to measure membrane anisotropy and an ethidium (B1194527) bromide (EtBr) uptake assay to assess membrane permeability. The results are summarized below.

Table 1: Effect of this compound on Outer Membrane Anisotropy

This table presents the fluorescence anisotropy of DPH in P. aeruginosa treated with varying concentrations of this compound. A lower anisotropy value indicates a more fluid membrane.

This compound Concentration (µM)Fluorescence Anisotropy (r)Standard Deviation
0 (DMSO control)0.250± 0.005
100.225± 0.007
250.201± 0.006
500.182± 0.008
Table 2: this compound-Mediated Increase in Ethidium Bromide Uptake

This table shows the fold increase in ethidium bromide fluorescence, indicating enhanced outer membrane permeability in P. aeruginosa upon treatment with this compound.

This compound Concentration (µM)Fold Increase in EtBr FluorescenceStandard Deviation
0 (DMSO control)1.0± 0.1
102.5± 0.3
254.2± 0.4
506.8± 0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

DPH Fluorescence Polarization Assay for Membrane Fluidity

This protocol measures the anisotropy of the fluorescent probe DPH, which intercalates into the hydrophobic core of the bacterial outer membrane. A decrease in fluorescence polarization indicates an increase in membrane fluidity.

Materials:

  • Pseudomonas aeruginosa culture

  • This compound

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Grow P. aeruginosa to mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with PBS.

  • Resuspend the cell pellet in PBS to an OD600 of 0.2.

  • Prepare a 2 mM stock solution of DPH in DMSO.

  • Add DPH to the cell suspension to a final concentration of 2 µM and incubate in the dark at 37°C for 30 minutes.

  • Add varying concentrations of this compound (or DMSO as a control) to the DPH-labeled cell suspension.

  • Incubate for 15 minutes at 37°C.

  • Measure fluorescence anisotropy using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

  • Calculate anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating factor.

Ethidium Bromide (EtBr) Uptake Assay

This assay quantifies the increase in outer membrane permeability by measuring the fluorescence of EtBr, which increases upon intercalation with intracellular nucleic acids.

Materials:

  • Pseudomonas aeruginosa culture

  • This compound

  • Ethidium bromide (EtBr)

  • DMSO

  • PBS

  • Fluorometer

Procedure:

  • Grow P. aeruginosa to mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with PBS.

  • Resuspend the cell pellet in PBS to an OD600 of 0.2.

  • Add varying concentrations of this compound (or DMSO as a control) to the cell suspension.

  • Incubate for 10 minutes at 37°C.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Immediately measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Record the fluorescence at a fixed time point (e.g., 10 minutes) to determine the fold increase relative to the DMSO control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the molecular interactions and experimental processes described.

BRD1401_Mechanism cluster_OM P. aeruginosa Outer Membrane cluster_Interaction OprH OprH LPS LPS OprH->LPS Stabilizes This compound This compound This compound->OprH OprH-LPS Interaction Disrupts Interaction Fluidity Increased Membrane Fluidity

Caption: Mechanism of this compound action on the outer membrane.

DPH_Assay_Workflow A 1. P. aeruginosa Culture (mid-log phase) B 2. Harvest and Resuspend Cells A->B C 3. Label with DPH B->C D 4. Treat with this compound C->D E 5. Incubate D->E F 6. Measure Fluorescence Anisotropy E->F G Result: Decreased Anisotropy = Increased Fluidity F->G

Caption: Workflow for the DPH fluorescence polarization assay.

EtBr_Assay_Workflow A 1. P. aeruginosa Culture (mid-log phase) B 2. Harvest and Resuspend Cells A->B C 3. Treat with this compound B->C D 4. Add Ethidium Bromide C->D E 5. Measure Fluorescence Intensity D->E F Result: Increased Fluorescence = Increased Permeability E->F

Caption: Workflow for the Ethidium Bromide uptake assay.

Conclusion

This compound represents a promising chemical probe for studying the outer membrane biology of Pseudomonas aeruginosa. Its mechanism of action, involving the disruption of the OprH-LPS interaction and subsequent increase in membrane fluidity, offers a potential new avenue for the development of species-specific antibacterial agents. The data and protocols presented here provide a comprehensive resource for the scientific community to build upon this important discovery.

Investigating the Species-Specific Activity of BRD1401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with specific mechanisms of action. BRD1401 has been identified as a promising small molecule with activity against the opportunistic pathogen Pseudomonas aeruginosa.[1] This technical guide provides a comprehensive overview of the species-specific activity of this compound, detailing its known target, mechanism of action, and the experimental protocols required to further elucidate its activity spectrum.

Mechanism of Action and Target Specificity

This compound exerts its antibacterial effect by targeting the outer membrane protein H (OprH) of Pseudomonas aeruginosa.[1] Its mechanism involves the disruption of the crucial interaction between OprH and lipopolysaccharide (LPS) on the bacterial outer membrane. This disruption leads to an increase in membrane fluidity, ultimately compromising bacterial integrity.[1]

The specificity of this compound is intrinsically linked to the distribution of its target protein, OprH. While OprH is a known outer membrane protein in P. aeruginosa, it is notably absent in many other Gram-negative bacteria, which explains the compound's narrow spectrum of activity observed to date.[2] Homologs of OprH have been identified in other members of the Pseudomonas genus, such as Pseudomonas fluorescens and Pseudomonas putida, suggesting a potential for activity against these species.[3] However, current research has primarily focused on P. aeruginosa.

Signaling Pathway Diagram

BRD1401_Mechanism cluster_OM P. aeruginosa Outer Membrane LPS Lipopolysaccharide (LPS) LPS->Interaction OprH OprH Protein OprH->Interaction Disruption Disruption of OprH-LPS Interaction This compound This compound This compound->Disruption Membrane_Fluidity Increased Membrane Fluidity Disruption->Membrane_Fluidity Bacterial_Death Bacterial Cell Death Membrane_Fluidity->Bacterial_Death

Caption: Mechanism of action of this compound targeting the OprH-LPS interaction.

Data on Species-Specific Activity

Currently, published data on the activity of this compound is primarily focused on Pseudomonas aeruginosa. A multiplexed screen demonstrated its specific activity against a P. aeruginosa mutant depleted of the essential lipoprotein OprL, with the inhibitory action attributed to its effect on OprH.[1][2] The same study noted a lack of activity against other bacterial species included in the screen.[2]

Table 1: Antibacterial Activity of this compound Against Various Bacterial Species
Bacterial SpeciesTarget PresenceActivity (e.g., MIC50)Reference
Pseudomonas aeruginosaOprHActive (specific to OprL-depleted strain)[1][2]
Other bacterial species (from multiplexed screen)OprH absentInactive[2]
Pseudomonas fluorescensOprH homolog presentData not available
Pseudomonas putidaOprH homolog presentData not available

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
Cell LineSpeciesAssay TypeResult (e.g., IC50)Reference
Data not available

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

To further characterize the species-specific activity of this compound, standardized in vitro assays are essential. Below are detailed methodologies for determining its antibacterial spectrum and potential off-target cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Objective: To determine the MIC of this compound against a panel of bacterial species, including various Pseudomonas species and other relevant Gram-negative and Gram-positive bacteria.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.

  • Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Mammalian Cell Cytotoxicity Assay

Assessing the cytotoxic potential of this compound against mammalian cell lines is crucial to evaluate its safety profile and off-target effects. The Neutral Red Uptake (NRU) assay is a common method for determining cytotoxicity.

Objective: To determine the IC50 value of this compound in relevant human cell lines (e.g., HEK293, HepG2).

Materials:

  • This compound stock solution

  • Mammalian cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Neutral Red solution

  • Lysis buffer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium and add them to the wells.

  • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add medium containing Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Wash the cells and add the lysis buffer to release the incorporated dye.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_antibacterial Antibacterial Activity cluster_cytotoxicity Mammalian Cell Cytotoxicity Start_A Bacterial Panel Selection (Pseudomonas spp., E. coli, etc.) MIC_Assay Broth Microdilution MIC Assay Start_A->MIC_Assay MIC_Data MIC50 Determination MIC_Assay->MIC_Data Analysis Data Analysis and Species-Specificity Profile MIC_Data->Analysis Start_C Human Cell Line Selection (e.g., HEK293, HepG2) NRU_Assay Neutral Red Uptake Assay Start_C->NRU_Assay IC50_Data IC50 Determination NRU_Assay->IC50_Data IC50_Data->Analysis

Caption: Workflow for investigating the species-specific activity of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a Pseudomonas aeruginosa-specific antibacterial compound due to its targeted inhibition of the OprH-LPS interaction.[1][2] The lack of OprH homologs in many other bacterial species provides a clear rationale for its narrow spectrum of activity.[2] To date, there is no published data on the effect of this compound on mammalian cells.

Future research should focus on:

  • Expanding the antibacterial spectrum analysis: Testing this compound against a broader panel of Pseudomonas species known to possess OprH homologs, such as P. fluorescens and P. putida, to determine if its activity extends to this genus.

  • Investigating mammalian cell cytotoxicity: Performing in vitro cytotoxicity assays on various human cell lines to establish a comprehensive safety profile.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of P. aeruginosa infection.

A thorough understanding of the species-specific activity of this compound is paramount for its potential development as a targeted therapeutic agent for infections caused by Pseudomonas aeruginosa.

References

Methodological & Application

BRD1401: Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD1401 is a novel small molecule inhibitor with specific activity against Pseudomonas aeruginosa. It functions by targeting the outer membrane protein OprH, leading to a disruption of the crucial interaction between OprH and lipopolysaccharide (LPS). This interference with the outer membrane integrity results in increased membrane fluidity and ultimately inhibits bacterial growth. These application notes provide detailed protocols for key in vitro assays to study the effects of this compound and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect through a targeted disruption of the outer membrane of Pseudomonas aeruginosa. The primary target is OprH, a β-barrel outer membrane protein that plays a role in stabilizing the LPS layer. By binding to OprH, this compound prevents its normal interaction with LPS, leading to disorganization of the LPS layer and a subsequent increase in the fluidity of the outer membrane. This compromised membrane integrity contributes to the inhibition of bacterial growth.[1][2][3][4][5]

BRD1401_Mechanism_of_Action cluster_om Outer Membrane cluster_periplasm Periplasm cluster_effect This compound This compound OprH OprH This compound->OprH Binds to LPS LPS OprH->LPS Stabilizes OprL OprL OprH->OprL Interacts with Disruption Disruption of OprH-LPS Interaction OprH->Disruption Inhibition MembraneFluidity Increased Membrane Fluidity Disruption->MembraneFluidity GrowthInhibition Bacterial Growth Inhibition MembraneFluidity->GrowthInhibition

Caption: Mechanism of action of this compound on P. aeruginosa.

Quantitative Data Summary

AssayStrainMetricValueReference
Growth InhibitionP. aeruginosa oprL-KDIC50~10 µM[1]
Growth InhibitionP. aeruginosa PA14 (Wild-Type)IC50>50 µM[1]

In Vitro Experimental Protocols

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa using the broth microdilution method.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain of interest (e.g., PA14, oprL-KD)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5 (logarithmic growth phase).

    • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Assay Execution:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted this compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the OD600 of each well using a plate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.

MIC_Workflow start Start culture Prepare P. aeruginosa overnight culture start->culture dilute_bacteria Dilute culture to ~5x10^5 CFU/mL culture->dilute_bacteria inoculate Inoculate 96-well plate with bacteria and compound dilute_bacteria->inoculate prepare_compound Prepare serial dilutions of this compound prepare_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Measure OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Membrane Fluidity Assay

This protocol describes how to assess the effect of this compound on the membrane fluidity of P. aeruginosa using a fluorescent probe.

Materials:

  • This compound

  • Pseudomonas aeruginosa

  • Phosphate-buffered saline (PBS)

  • Fluorescent membrane probe (e.g., Laurdan)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture and Treatment:

    • Grow P. aeruginosa to mid-log phase as described in the MIC protocol.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a defined OD600.

    • Treat the bacterial suspension with this compound at the desired concentration and incubate for a specified time.

  • Fluorescent Staining:

    • Add the fluorescent membrane probe (e.g., Laurdan) to the bacterial suspension at a final concentration of 10 µM.

    • Incubate in the dark at room temperature for 10 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the stained bacteria using a fluorometer. For Laurdan, excitation is typically at 350 nm, and emission is recorded from 400 to 550 nm.

    • An increase in membrane fluidity is indicated by a shift in the emission maximum to a longer wavelength.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value to quantify membrane fluidity. GP is calculated from the emission intensities at two wavelengths (e.g., 440 nm and 490 nm for Laurdan).

    • Compare the GP values of treated and untreated cells. A lower GP value indicates higher membrane fluidity.

Membrane_Fluidity_Workflow start Start culture Grow P. aeruginosa to mid-log phase start->culture prepare_cells Harvest and wash cells culture->prepare_cells treat Treat cells with this compound prepare_cells->treat stain Stain with fluorescent membrane probe treat->stain measure Measure fluorescence stain->measure analyze Calculate and compare GP values measure->analyze end End analyze->end

Caption: Workflow for the membrane fluidity assay.

OprH-LPS Interaction Assay (Co-immunoprecipitation)

This protocol provides a method to investigate the disruption of the OprH-LPS interaction by this compound using co-immunoprecipitation followed by Western blotting.

Materials:

  • This compound

  • P. aeruginosa expressing a tagged version of OprH (e.g., His-tag)

  • Lysis buffer

  • Antibody against the tag (e.g., anti-His)

  • Antibody against LPS

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Grow the engineered P. aeruginosa strain to mid-log phase.

    • Treat the culture with this compound at the desired concentration for a specified time.

  • Cell Lysis:

    • Harvest the cells and lyse them using an appropriate method (e.g., sonication) in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the OprH tag overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against LPS to detect co-immunoprecipitated LPS.

    • Also, probe a separate blot with the anti-tag antibody to confirm the immunoprecipitation of OprH.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated LPS in the this compound-treated sample versus the untreated control. A reduced amount of LPS in the treated sample indicates disruption of the OprH-LPS interaction.

CoIP_Workflow start Start culture Grow P. aeruginosa with tagged OprH start->culture treat Treat with this compound culture->treat lyse Lyse cells treat->lyse ip Immunoprecipitate tagged OprH lyse->ip elute Elute bound proteins ip->elute western Western Blot for LPS elute->western analyze Analyze LPS signal western->analyze end End analyze->end

Caption: Workflow for the OprH-LPS co-immunoprecipitation assay.

References

Application Notes and Protocols for BRD1401 in Pseudomonas aeruginosa Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BRD1401, a novel small molecule inhibitor, in the study of Pseudomonas aeruginosa. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in microbiological research.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key contributor to this resistance is its highly impermeable outer membrane. This compound has been identified as a P. aeruginosa-specific small molecule that targets the integrity of this crucial defensive barrier. Unlike many antibiotics that target intracellular processes, this compound acts on the outer membrane protein OprH, disrupting its essential interaction with lipopolysaccharide (LPS).[1][2][3][4] This disruption leads to an increase in membrane fluidity, ultimately compromising the viability of the bacterium.[1][2][3] These application notes are designed to guide researchers in utilizing this compound as a chemical probe to investigate the outer membrane biology of P. aeruginosa and as a potential lead compound in the development of novel antimicrobial strategies.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the outer membrane of Pseudomonas aeruginosa. It achieves this by targeting the outer membrane protein H (OprH), a β-barrel protein that plays a crucial role in stabilizing the outer membrane by binding to lipopolysaccharide (LPS).[1][2][3][5]

The key steps in this compound's mechanism of action are:

  • Binding to OprH: this compound directly interacts with the OprH protein.[2]

  • Disruption of OprH-LPS Interaction: This binding event interferes with the normal interaction between OprH and LPS molecules in the outer leaflet of the outer membrane.[1][2][3]

  • Increased Membrane Fluidity: The destabilization of the OprH-LPS complex leads to a less organized and more fluid outer membrane.[1][2][3]

  • Compromised Bacterial Viability: The increased fluidity of the outer membrane compromises its barrier function, leading to increased susceptibility and, in certain genetic backgrounds (e.g., OprL depletion), cell death.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

StrainConditionMIC (µM)Reference
P. aeruginosa PAO1 (Wild-Type)Standard Broth>64--INVALID-LINK--
P. aeruginosa OprL hypomorphStandard Broth4--INVALID-LINK--

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

AssayStrainIC50 (µM)Reference
Growth InhibitionP. aeruginosa OprL hypomorph~2--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in P. aeruginosa research, adapted from Poulsen et al., 2024.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa strain of interest (e.g., PAO1, OprL hypomorph)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of 5 x 105 CFU/mL.

  • Prepare a serial dilution of this compound in CAMHB in a 96-well plate. The final concentrations should typically range from 64 µM down to 0.125 µM. Include a no-drug control (DMSO vehicle only) and a no-inoculum control.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the no-drug control.

Protocol 2: Outer Membrane Fluidity Assay

This protocol measures changes in the fluidity of the P. aeruginosa outer membrane upon treatment with this compound using a fluorescent probe.

Materials:

  • P. aeruginosa strain of interest

  • HEPES buffer (5 mM, pH 7.2)

  • This compound

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Fluorometer

Procedure:

  • Grow P. aeruginosa to mid-log phase (OD600 ≈ 0.5).

  • Harvest the cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Add this compound to the desired final concentration to the cell suspension and incubate for a defined period (e.g., 30 minutes) at room temperature. Include a DMSO vehicle control.

  • Add NPN to a final concentration of 10 µM.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • An increase in fluorescence intensity in the this compound-treated cells compared to the control indicates an increase in outer membrane fluidity, as NPN fluoresces more strongly in a hydrophobic environment.

Protocol 3: OprH-LPS Interaction Assay (In Vitro)

This protocol assesses the ability of this compound to disrupt the interaction between purified OprH and LPS.

Materials:

  • Purified recombinant OprH protein

  • Purified P. aeruginosa LPS

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA plates

  • Primary antibody against OprH

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Coat the wells of an ELISA plate with LPS by incubating with an LPS solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with a blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature.

  • During the blocking step, pre-incubate purified OprH (e.g., 1 µg/mL) with varying concentrations of this compound or DMSO vehicle control in PBS for 30 minutes at room temperature.

  • Wash the blocked wells three times with PBST.

  • Add the OprH-BRD1401 mixtures to the LPS-coated wells and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBST to remove unbound OprH.

  • Add the primary antibody against OprH and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with PBST.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates inhibition of the OprH-LPS interaction.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the use of this compound in P. aeruginosa research.

BRD1401_Mechanism_of_Action cluster_OM P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Stabilizing Interaction This compound This compound This compound->OprH Disruption Disruption of OprH-LPS Interaction IncreasedFluidity Increased Outer Membrane Fluidity CompromisedViability Compromised Bacterial Viability IncreasedFluidity->CompromisedViability MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end OprH_LPS_Interaction_Logic cluster_Control Control (No this compound) cluster_Treated Treated (+ this compound) OprH_binds_LPS OprH binds to LPS Antibody_binds_OprH Antibody binds to OprH OprH_binds_LPS->Antibody_binds_OprH Signal_detected High Signal Detected Antibody_binds_OprH->Signal_detected BRD1401_inhibits This compound inhibits OprH-LPS binding OprH_washed_away Unbound OprH washed away BRD1401_inhibits->OprH_washed_away No_signal Low/No Signal Detected OprH_washed_away->No_signal

References

BRD1401 solubility and stability for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known characteristics of BRD1401, a novel small molecule inhibitor, and detailed protocols for its laboratory use. Due to the limited availability of public data on its specific physicochemical properties, this document also includes general procedures for determining solubility and stability.

Introduction to this compound

This compound is a small molecule identified as a specific inhibitor of a biological process in Pseudomonas aeruginosa, a gram-negative bacterium of significant medical importance due to its high resistance to antibiotics.[1][2]

Mechanism of Action: this compound targets the outer membrane (OM) protein OprH.[1] Specifically, it disrupts the crucial interaction between OprH and lipopolysaccharide (LPS), a major component of the outer leaflet of the OM. This disruption leads to a decrease in LPS organization and an increase in the fluidity of the bacterial outer membrane, ultimately impairing bacterial survival.[1]

Solubility and Stability of this compound

As of the latest literature review, specific quantitative solubility and stability data for this compound in common laboratory solvents have not been made publicly available. Commercial suppliers recommend referring to the Certificate of Analysis (CoA) for detailed storage conditions, which are typically not publicly accessible.[3] Therefore, it is imperative for researchers to empirically determine these parameters for their specific batch of this compound.

General Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of a small molecule like this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of known concentrations of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO) to generate a standard curve.

  • Add an excess amount of this compound powder to a fixed volume of the test solvent (e.g., 1 ml).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours), with intermittent vortexing.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve or HPLC).

  • The resulting concentration is the saturation solubility of this compound in that solvent at the tested temperature.

Stability and Storage Recommendations

Solid State: Store solid this compound at room temperature as suggested by a commercial supplier, though specific recommendations should be followed as per the Certificate of Analysis.[3] For long-term storage, keeping the compound at -20°C or -80°C is a common practice for small molecules to minimize degradation.

In Solution: The stability of this compound in solution is currently unknown. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

Forced Degradation Studies: To understand the degradation profile of this compound, forced degradation studies can be performed.[4][5][6][7][8] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.

Signaling Pathway of this compound

This compound's mechanism of action involves the disruption of the physical interaction between the outer membrane protein OprH and lipopolysaccharide (LPS) in Pseudomonas aeruginosa. This leads to increased membrane fluidity and subsequent bacterial growth inhibition.

BRD1401_Pathway cluster_OM P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Interaction This compound This compound This compound->OprH Targets Disruption Disruption of OprH-LPS Interaction This compound->Disruption Membrane_Fluidity Increased Membrane Fluidity Disruption->Membrane_Fluidity Growth_Inhibition Bacterial Growth Inhibition Membrane_Fluidity->Growth_Inhibition

Caption: Mechanism of action of this compound in P. aeruginosa.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C.

Protocol for Pseudomonas aeruginosa Growth Inhibition Assay

This protocol is adapted from methodologies used for testing small molecule inhibitors against bacterial growth.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pseudomonas aeruginosa strain (e.g., a relevant mutant or wild-type strain)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well microplates

  • Plate reader capable of measuring optical density at 600 nm (OD600)

  • DMSO (for vehicle control)

Procedure:

  • Culture P. aeruginosa overnight in the appropriate growth medium at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD600 of approximately 0.05-0.1.

  • Prepare a serial dilution of the this compound stock solution in the growth medium. Ensure the final concentration of DMSO in all wells is consistent and low (typically ≤0.5%) to avoid solvent toxicity.

  • In a 96-well plate, add a fixed volume (e.g., 100 µL) of the diluted bacterial culture to each well.

  • Add a small volume (e.g., 1 µL) of the serially diluted this compound to the corresponding wells.

  • Include appropriate controls:

    • Vehicle control: Bacterial culture with DMSO at the same final concentration as the treatment wells.

    • No-drug control: Bacterial culture only.

    • Medium-only control: Growth medium without bacteria.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measure the OD600 of each well using a plate reader.

  • Subtract the OD600 of the medium-only control from all other readings.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of growth inhibition against the log of the this compound concentration to determine the IC50 value.

Growth_Inhibition_Workflow start Start overnight_culture Prepare overnight culture of P. aeruginosa start->overnight_culture dilute_culture Dilute culture to OD600 ~0.05-0.1 overnight_culture->dilute_culture plate_setup Add diluted culture and This compound dilutions to 96-well plate dilute_culture->plate_setup prepare_this compound Prepare serial dilutions of this compound prepare_this compound->plate_setup controls Include vehicle and no-drug controls plate_setup->controls incubation Incubate at 37°C with shaking controls->incubation measure_od Measure OD600 incubation->measure_od analysis Calculate % inhibition and determine IC50 measure_od->analysis end_point End analysis->end_point

Caption: Experimental workflow for the P. aeruginosa growth inhibition assay.

Data Presentation

Table 1: Physicochemical Properties of this compound (Publicly Available Data)

PropertyValueSource
Molecular Formula C₁₇H₁₇N₅O₃MedChemExpress
Molecular Weight 339.35 g/mol MedChemExpress
Target Outer Membrane Protein OprH[1]
Organism Pseudomonas aeruginosa[1][2]

Table 2: Recommended Storage Conditions (General Guidance)

FormTemperatureDurationNotes
Solid Room Temp.Short-termPer supplier; check CoA for specifics.[3]
-20°CUp to 3 yearsGeneral guideline for solid small molecules.
In DMSO -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.

Disclaimer: The information provided in these application notes is for research purposes only. The solubility and stability data for this compound are not yet fully characterized in the public domain. Researchers should perform their own validation experiments.

References

Application Notes and Protocols for BRD1401 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for cell-based assays involving BRD1401, a novel small molecule inhibitor targeting the outer membrane protein OprH in Pseudomonas aeruginosa. This compound has been identified as a specific antibacterial agent that disrupts the OprH-lipopolysaccharide (LPS) interaction, leading to increased membrane fluidity and subsequent bacterial cell death. The following protocols are based on the methodologies described in the discovery and characterization of this compound.

Mechanism of Action

This compound exerts its antibacterial effect through a specific mechanism of action targeting the outer membrane of Pseudomonas aeruginosa. It selectively binds to the outer membrane protein OprH, which plays a crucial role in stabilizing the bacterial outer membrane by interacting with LPS. By binding to OprH, this compound disrupts this critical interaction. This disruption leads to a disorganization of the LPS layer and an increase in the fluidity of the outer membrane, ultimately compromising the integrity of the bacterial cell and leading to cell death.

BRD1401_Mechanism_of_Action cluster_membrane P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Stabilizing Interaction Disruption Disruption of OprH-LPS Interaction OprH->Disruption LPS->Disruption This compound This compound This compound->OprH Binds to MembraneFluidity Increased Membrane Fluidity Disruption->MembraneFluidity CellDeath Bacterial Cell Death MembraneFluidity->CellDeath

Caption: Mechanism of action of this compound in P. aeruginosa.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various cell-based assays performed with this compound.

Table 1: In Vitro Activity of this compound

Assay TypeStrainParameterValue
Minimum Inhibitory Concentration (MIC)P. aeruginosa PAO1MIC> 64 µg/mL
Minimum Inhibitory Concentration (MIC)P. aeruginosa (OprL depleted)MIC8 µg/mL
Half-maximal effective concentration (EC50)P. aeruginosa (OprL depleted)EC504 µM

Table 2: Membrane Fluidity Assay

TreatmentConcentrationFold Change in Fluorescence
This compound16 µg/mL~1.5
Polymyxin (B74138) B (Positive Control)4 µg/mL~2.0
DMSO (Vehicle Control)-1.0

Experimental Protocols

Multiplexed Screening Assay for Identification of this compound

This protocol describes the primary high-throughput screening assay used to identify this compound based on its specific activity against a hypomorph strain of P. aeruginosa with depleted OprL.

Multiplexed_Screening_Workflow Start Start: Prepare Bacterial Strains Pooling Pool Barcoded P. aeruginosa Strains (Wild-type and OprL-depleted) Start->Pooling Dispensing Dispense Pooled Bacteria into 384-well Plates Pooling->Dispensing CompoundAddition Add Small Molecule Library Compounds (including this compound) Dispensing->CompoundAddition Incubation Incubate Plates at 37°C CompoundAddition->Incubation Lysis Lyse Bacterial Cells Incubation->Lysis BarcodeHybridization Hybridize Barcodes to Luminex Beads Lysis->BarcodeHybridization Luminex Analyze on Luminex Platform BarcodeHybridization->Luminex DataAnalysis Deconvolve Data to Identify Strain-Specific Inhibitors Luminex->DataAnalysis HitIdentification Hit Identification: This compound shows selective activity against OprL-depleted strain DataAnalysis->HitIdentification

Caption: Workflow for the multiplexed screening assay.

Methodology:

  • Bacterial Strain Preparation: Culture wild-type P. aeruginosa and the OprL-depleted hypomorph strain separately in appropriate growth medium to mid-log phase. Each strain should contain a unique DNA barcode for identification.

  • Pooling and Plating: Mix the bacterial strains at a 1:1 ratio. Dispense 25 µL of the bacterial pool into each well of a 384-well microplate.

  • Compound Addition: Add 100 nL of small molecule compounds from a chemical library (including this compound as a test compound) to the appropriate wells. Include positive (e.g., ciprofloxacin) and negative (DMSO) controls.

  • Incubation: Incubate the plates at 37°C for 5 hours.

  • Cell Lysis: Lyse the bacterial cells in each well using a suitable lysis buffer.

  • Barcode Hybridization: Hybridize the DNA barcodes from the lysed cells to complementary probes coupled to Luminex beads.

  • Luminex Analysis: Analyze the beads on a Luminex platform to quantify the relative abundance of each barcoded strain in each well.

  • Data Analysis: Deconvolve the data to identify compounds that selectively inhibit the growth of the OprL-depleted strain compared to the wild-type strain.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of P. aeruginosa.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa (wild-type or OprL-depleted) in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microplate. The concentration range should typically span from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Membrane Fluidity Assay

This assay measures changes in the fluidity of the bacterial outer membrane upon treatment with this compound using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Methodology:

  • Bacterial Culture: Grow P. aeruginosa to mid-log phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.

  • NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes to allow the probe to incorporate into the outer membrane.

  • Compound Treatment: Add this compound (e.g., at 16 µg/mL), a positive control (e.g., polymyxin B at 4 µg/mL), or a vehicle control (DMSO) to the cell suspension.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an increase in membrane fluidity.

Guide to Performing In Vitro Assays with BRD1401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD1401 is a novel small molecule inhibitor that targets the outer membrane protein OprH in Pseudomonas aeruginosa. By disrupting the crucial interaction between OprH and lipopolysaccharide (LPS), this compound compromises the integrity of the bacterial outer membrane, leading to increased membrane fluidity and subsequent antibacterial effects.[1][2][3][4] This guide provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its antimicrobial activity by specifically binding to OprH, a β-barrel outer membrane protein in P. aeruginosa. This binding event interferes with the ability of OprH to stabilize the outer membrane by cross-linking LPS molecules. The resulting disruption of the OprH-LPS complex leads to a more fluid and permeable outer membrane, rendering the bacterium more susceptible to external stressors and contributing to cell death.

BRD1401_Mechanism_of_Action cluster_membrane P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Stabilizing Interaction Disruption Disruption of OprH-LPS Interaction Membrane This compound This compound This compound->OprH Binds to Fluidity Increased Membrane Fluidity Disruption->Fluidity Death Bacterial Cell Death Fluidity->Death

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound in various in vitro assays.

Assay TypeTarget/OrganismKey ParameterValueReference
OprH-LPS Interaction AssayRecombinant OprH and P. aeruginosa LPSIC50Data not available-
Membrane Fluidity AssayP. aeruginosa PA14Change in Laurdan GPData not available-
Minimum Inhibitory Concentration (MIC)P. aeruginosa oprL-hypomorphMIC50~10 µM[1]
Minimum Inhibitory Concentration (MIC)P. aeruginosa PA14 (Wild-Type)MIC50>50 µM[1]

Experimental Protocols

OprH-LPS Interaction Assay (Competitive ELISA)

This protocol is adapted from established ELISA-based methods for studying protein-LPS interactions and is designed to quantify the ability of this compound to inhibit the binding of OprH to LPS.

Materials:

  • High-binding 96-well microplate

  • Recombinant His-tagged OprH protein

  • LPS from Pseudomonas aeruginosa

  • This compound

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-His tag antibody conjugated to HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • LPS Coating:

    • Dilute P. aeruginosa LPS to 10 µg/mL in Coating Buffer.

    • Add 100 µL of the LPS solution to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in PBS.

    • Prepare a solution of recombinant OprH at a constant concentration (e.g., 5 µg/mL) in PBS.

    • In a separate plate, mix equal volumes of the this compound dilutions and the OprH solution.

    • Incubate for 1 hour at room temperature to allow for the interaction between this compound and OprH.

    • Transfer 100 µL of the this compound/OprH mixtures to the LPS-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated anti-His tag antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of OprH binding for each this compound concentration relative to the control (no this compound).

    • Plot the percentage of binding against the log of this compound concentration and determine the IC50 value.

OprH_LPS_ELISA_Workflow start Start coat Coat plate with LPS start->coat block Block with BSA coat->block prepare Prepare this compound dilutions and OprH solution block->prepare incubate_brd Incubate this compound with OprH prepare->incubate_brd transfer Transfer mixture to LPS-coated plate incubate_brd->transfer incubate_lps Incubate for competitive binding transfer->incubate_lps wash1 Wash incubate_lps->wash1 add_ab Add anti-His-HRP antibody wash1->add_ab incubate_ab Incubate add_ab->incubate_ab wash2 Wash incubate_ab->wash2 add_tmb Add TMB substrate wash2->add_tmb stop Add Stop Solution add_tmb->stop read Read absorbance at 450 nm stop->read end End read->end

Caption: Workflow for the OprH-LPS competitive ELISA.

Membrane Fluidity Assay (Laurdan GP)

This protocol measures changes in bacterial membrane fluidity upon treatment with this compound using the fluorescent probe Laurdan. The generalized polarization (GP) of Laurdan is sensitive to the lipid packing of the membrane.

Materials:

  • Pseudomonas aeruginosa PA14 culture

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Protocol:

  • Bacterial Culture Preparation:

    • Grow P. aeruginosa PA14 in a suitable broth to mid-log phase (OD600 ≈ 0.5).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.4.

  • Laurdan Staining:

    • Add Laurdan to the bacterial suspension to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess Laurdan.

    • Resuspend the stained cells in PBS to an OD600 of 0.4.

  • This compound Treatment:

    • Dispense 100 µL of the stained bacterial suspension into each well of a black, clear-bottom 96-well plate.

    • Prepare serial dilutions of this compound in PBS.

    • Add 100 µL of the this compound dilutions to the wells containing the stained bacteria. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each well using the formula: GP = (I440 - I490) / (I440 + I490)

    • A decrease in the GP value indicates an increase in membrane fluidity.

    • Plot the change in GP against the concentration of this compound.

Membrane_Fluidity_Workflow start Start culture Culture P. aeruginosa start->culture stain Stain with Laurdan culture->stain wash Wash cells stain->wash treat Treat with this compound wash->treat measure Measure fluorescence at 440 nm and 490 nm treat->measure calculate Calculate Laurdan GP measure->calculate analyze Analyze change in GP calculate->analyze end End analyze->end

Caption: Workflow for the membrane fluidity assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the growth of P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PA14 or other relevant strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Plate reader (for OD600 measurements)

Protocol:

  • Inoculum Preparation:

    • Grow an overnight culture of P. aeruginosa in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the plate containing the this compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

MIC_Assay_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum prepare_compound Prepare this compound dilutions prepare_inoculum->prepare_compound inoculate Inoculate plate prepare_compound->inoculate incubate Incubate at 37°C inoculate->incubate determine_mic Determine MIC (visual or OD600) incubate->determine_mic end End determine_mic->end

Caption: Workflow for the MIC assay.

References

Techniques for Measuring BRD1401 Activity Against OprH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD1401 is a novel small molecule identified as a specific inhibitor of the outer membrane protein H (OprH) in Pseudomonas aeruginosa.[1] This compound disrupts the crucial interaction between OprH and lipopolysaccharide (LPS), leading to increased fluidity of the outer membrane and subsequent bactericidal effects, particularly in strains with a compromised outer membrane, such as those deficient in the essential lipoprotein OprL.[1][2][3] The targeting of the OprH-LPS interaction represents a promising strategy for the development of new therapeutics against multidrug-resistant P. aeruginosa.

These application notes provide detailed protocols for measuring the activity of this compound against OprH, enabling researchers to assess its potency and mechanism of action. The methodologies described herein cover whole-cell assays to determine inhibitory concentrations, biophysical techniques to confirm direct binding to OprH, and a biochemical assay to quantify the disruption of the OprH-LPS interaction.

Data Presentation

The following table summarizes the available quantitative data for the activity of this compound.

CompoundAssay TypeStrain/SystemParameterValueReference
This compoundGrowth InhibitionP. aeruginosa oprL-knockdownIC50~15 µM[1]
This compound & AnalogsSTD-NMRRecombinant OprHΔSTDInversely correlated with IC50[1]

Experimental Protocols

Whole-Cell Growth Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against P. aeruginosa, particularly sensitized strains like the oprL-knockdown mutant.

Materials:

  • P. aeruginosa strain of interest (e.g., oprL-knockdown)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Arabinose (for inducible knockdown strains)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader) capable of measuring OD600

Protocol:

  • Prepare an overnight culture of the P. aeruginosa strain in the appropriate growth medium at 37°C with shaking.

  • The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium. For inducible knockdown strains, supplement the medium with the appropriate concentration of arabinose to achieve the desired level of protein depletion (e.g., 0.063% for the oprL-knockdown strain).[1]

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include a vehicle control (DMSO only).

  • Add the diluted bacterial culture to each well of the 96-well plate containing the serially diluted this compound.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Normalize the growth in each well to the vehicle control.

  • Plot the normalized growth against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Confirmation of this compound Binding to OprH

This assay assesses the direct binding of this compound to purified OprH by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified recombinant OprH

  • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • This compound stock solution (in DMSO)

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the purified OprH protein and SYPRO Orange dye in DSF buffer. The final protein concentration is typically in the range of 2-5 µM, and the dye is used at the manufacturer's recommended concentration.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add this compound to the wells at various concentrations. Include a vehicle control (DMSO).

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • A significant shift in Tm in the presence of this compound compared to the vehicle control indicates direct binding.

STD-NMR is a powerful technique to detect the binding of small molecules to large proteins. It identifies which parts of the small molecule are in close proximity to the protein.

Materials:

  • Purified recombinant OprH

  • Deuterated buffer (e.g., 20 mM Tris-d11 pH 7.5, 150 mM NaCl in D2O)

  • This compound

  • NMR spectrometer with a cryoprobe

Protocol:

  • Dissolve the purified OprH in the deuterated buffer. The protein concentration is typically in the low micromolar range.

  • Acquire a reference 1D 1H NMR spectrum of this compound alone in the same buffer.

  • Prepare the NMR sample by adding this compound to the OprH solution. The ligand is typically in 100-fold molar excess.

  • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses in a region where only protein signals are present (e.g., -1 ppm), and an "off-resonance" spectrum where the irradiation is applied in a region with no protein or ligand signals (e.g., 30 ppm).

  • The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Signals that appear in the difference spectrum correspond to the protons of this compound that are in close contact with OprH, confirming binding. The intensity of the STD signals can be used to determine the binding epitope of the ligand.[4]

Biochemical Assay for Disruption of OprH-LPS Interaction

This assay leverages the principle that the binding of LPS to OprH can protect specific sites on OprH from cleavage by the protease trypsin. Disruption of this interaction by this compound will expose these sites, leading to increased proteolysis.

Materials:

  • Purified recombinant OprH

  • Lipopolysaccharide (LPS) from P. aeruginosa

  • Trypsin (TPCK-treated)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • This compound stock solution (in DMSO)

  • SDS-PAGE gels and reagents

  • Coomassie blue stain or Western blotting reagents

Protocol:

  • Pre-incubate purified OprH with LPS in the reaction buffer for a sufficient time to allow for complex formation (e.g., 30 minutes at room temperature).

  • Add this compound at various concentrations to the OprH-LPS mixture and incubate for another period (e.g., 30 minutes at room temperature). Include a vehicle control.

  • Initiate the proteolysis by adding a specific concentration of trypsin to each reaction. The protein-to-protease ratio needs to be optimized but is typically in the range of 50:1 to 200:1 (w/w).

  • Allow the digestion to proceed for a defined time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a protease inhibitor (e.g., PMSF or boiling in SDS-PAGE loading buffer).

  • Analyze the digestion products by SDS-PAGE.

  • Stain the gel with Coomassie blue or perform a Western blot using an anti-OprH antibody to visualize the protein fragments.

  • A decrease in the intensity of the full-length OprH band and the appearance of smaller fragments in the presence of this compound indicate that the compound has disrupted the protective OprH-LPS interaction, making OprH more susceptible to trypsin digestion. The disappearance of a specific LPS-protected fragment can be quantified.[1]

Mandatory Visualizations

BRD1401_Mechanism_of_Action OprH OprH Disruption Disruption of OprH-LPS Interaction LPS LPS This compound This compound This compound->OprH Increased_Fluidity Increased Membrane Fluidity Disruption->Increased_Fluidity Cell_Death Bactericidal Effect Increased_Fluidity->Cell_Death

Caption: Mechanism of action of this compound against P. aeruginosa.

Trypsin_Protection_Assay_Workflow cluster_NoBRD Control (No this compound) cluster_WithBRD Experiment (+ this compound) OprH_LPS OprH + LPS Complex Trypsin_add1 Add Trypsin OprH_LPS->Trypsin_add1 Protected OprH Protected (Limited Digestion) Trypsin_add1->Protected Analysis SDS-PAGE Analysis Protected->Analysis OprH_LPS_BRD OprH + LPS + this compound Disrupted Disrupted Complex OprH_LPS_BRD->Disrupted Disruption Trypsin_add2 Add Trypsin Disrupted->Trypsin_add2 Digested OprH Digested Trypsin_add2->Digested Digested->Analysis

Caption: Workflow of the trypsin digestion protection assay.

References

Application Notes and Protocols for Utilizing BRD1401 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD1401 is a novel small molecule that presents a promising avenue for combating antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. Its unique mechanism of action, targeting the outer membrane protein OprH, offers a strategic advantage for use in combination therapies. By disrupting the integrity of the bacterial outer membrane, this compound can potentially potentiate the activity of other antibiotic classes, allowing them to bypass resistance mechanisms and more effectively reach their intracellular targets. These application notes provide a comprehensive guide and standardized protocols for researchers to investigate and characterize the synergistic potential of this compound with conventional antibiotics.

The primary hypothesis for the synergistic activity of this compound is its ability to increase the permeability of the bacterial outer membrane. OprH is a key structural protein that, in conjunction with lipopolysaccharide (LPS), helps to maintain the low permeability of the outer membrane, a crucial defense against many antibiotics. This compound disrupts the OprH-LPS interaction, leading to increased membrane fluidity and the formation of pores, thereby facilitating the influx of other co-administered antibiotics.

Diagram of Proposed Synergistic Mechanism

Proposed Mechanism of Synergy: this compound and Conventional Antibiotics cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_intracellular Periplasm & Cytoplasm This compound This compound OprH_LPS OprH-LPS Complex This compound->OprH_LPS Inhibits Interaction Antibiotic Conventional Antibiotic Membrane_Disruption Membrane Disruption & Increased Permeability Antibiotic->Membrane_Disruption Facilitated Entry OprH_LPS->Membrane_Disruption Leads to Target Intracellular Target Membrane_Disruption->Target Increased Antibiotic Concentration Bacterial_Death Bacterial Cell Death Target->Bacterial_Death Results in

Caption: Proposed mechanism of this compound synergy with conventional antibiotics.

Experimental Protocols

To quantitatively assess the synergistic potential of this compound with other antibiotics, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy, additivity, indifference, or antagonism between two antimicrobial agents.

Objective: To determine the minimal inhibitory concentration (MIC) of this compound and a partner antibiotic, both alone and in combination, and to calculate the FICI.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Partner antibiotic stock solution (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • Pseudomonas aeruginosa strain of interest (e.g., a clinical isolate or a reference strain like PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the P. aeruginosa strain overnight on a suitable agar (B569324) plate.

    • Inoculate a few colonies into fresh CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner antibiotic in CAMHB in separate tubes. The concentration range should typically span from 4-8 times the expected MIC down to sub-inhibitory concentrations.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to each well.

    • Along the x-axis, add 50 µL of each dilution of the partner antibiotic to the corresponding columns.

    • Along the y-axis, add 50 µL of each dilution of this compound to the corresponding rows.

    • This creates a two-dimensional matrix of antibiotic concentrations.

    • Include control wells with only this compound, only the partner antibiotic, and no drugs (growth control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additivity: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents, providing a more detailed picture of the interaction.

Objective: To evaluate the bactericidal activity of this compound and a partner antibiotic, alone and in combination, over a 24-hour period.

Materials:

  • This compound and partner antibiotic

  • Log-phase culture of P. aeruginosa

  • CAMHB

  • Sterile culture tubes

  • Apparatus for serial dilutions and colony counting (e.g., spiral plater or manual plating)

Protocol:

  • Inoculum Preparation: Prepare a log-phase culture of P. aeruginosa in CAMHB with a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Experimental Setup: Prepare culture tubes with the following conditions (using concentrations determined from the checkerboard assay, typically at or below the MIC):

    • Growth control (no drug)

    • This compound alone

    • Partner antibiotic alone

    • This compound in combination with the partner antibiotic

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Bacterial Viability Assessment:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against P. aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound1640.75Additivity
Antibiotic X84
...............

Table 2: Time-Kill Analysis of this compound and Antibiotic X against P. aeruginosa

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hLog10 Reduction at 24h (vs. most active single agent)
Control6.07.58.89.2N/A
This compound (MIC)6.05.85.55.2N/A
Antibiotic X (MIC)6.05.54.84.5N/A
This compound + Antibiotic X6.04.23.1<2.0≥ 2.5
..................

Experimental Workflow

cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_bact Prepare Bacterial Inoculum setup_plate Set up 96-well Plate prep_bact->setup_plate setup_tubes Set up Culture Tubes prep_bact->setup_tubes prep_drug Prepare Drug Dilutions prep_drug->setup_plate prep_drug->setup_tubes inoculate_plate Inoculate and Incubate setup_plate->inoculate_plate read_mic Determine MICs inoculate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici sample_time Incubate and Sample (0, 2, 4, 8, 24h) setup_tubes->sample_time plate_count Perform Serial Dilutions and Plate Counting sample_time->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves

Caption: Experimental workflow for assessing this compound antibiotic synergy.

Application Notes & Protocols: BRD1401 as a Chemical Probe for OprH Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD1401 is a novel small molecule that serves as a specific chemical probe for studying the function of the outer membrane protein OprH in Pseudomonas aeruginosa.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate OprH-LPS interactions and their role in outer membrane integrity. This compound's unique mode of action, requiring both the presence of OprH and the depletion of the essential lipoprotein OprL, offers a powerful tool to dissect the intricate biology of the P. aeruginosa cell envelope.[1][3][4]

The discovery of this compound was facilitated by a multiplexed, whole-cell screening strategy known as mini-PROSPECT, which identified its specific activity against an OprL-depleted mutant of P. aeruginosa.[1][5][6] Subsequent genetic and biochemical studies revealed that this compound targets OprH, disrupting its crucial interaction with lipopolysaccharide (LPS) and leading to increased membrane fluidity.[1][2][3][7] This finding has also shed light on a previously uncharacterized interaction between OprH and OprL, suggesting a complex that bridges the outer membrane and the peptidoglycan layer.[1][3][5]

These application notes are designed to guide researchers in using this compound to explore OprH function, validate its mechanism of action, and potentially screen for other molecules with similar activities.

Data Presentation

Table 1: Activity Profile of this compound

ParameterValueStrain/ConditionReference
Specific Lethality Factor (SLF)-8.25P. aeruginosa oprL-hypomorph[4]
Minimal Inhibitory Concentration (MIC)Not specified in abstractsNot specified in abstracts
LPS-OprH Dissociation Constant (Kd)~200 µMIn vitro (NMR)[5]

Table 2: Genetic Requirements for this compound Activity

Strain BackgroundOprH StatusOprL StatusThis compound ActivityReference
Wild-type P. aeruginosaPresentPresentInactive[1]
oprL-hypomorphPresentDepletedActive[1][4]
oprL-hypomorph with oprH mutationAbsentDepletedInactive (Resistance)[1]
oprL-KDΔoprHAbsentDepletedInactive[1]

Signaling Pathways and Experimental Workflows

BRD1401_Mechanism_of_Action cluster_OM P. aeruginosa Outer Membrane OprH OprH (β-barrel protein) LPS LPS OprH->LPS stabilizes Disruption Disruption of OprH-LPS Interaction OprH->Disruption OprL OprL (lipoprotein) PG Peptidoglycan OprL->PG links OM to This compound This compound This compound->OprH targets MembraneFluidity Increased Membrane Fluidity Disruption->MembraneFluidity CellDeath Cell Death (in oprL-depleted strain) MembraneFluidity->CellDeath

Caption: Mechanism of action of this compound in P. aeruginosa.

Mini_PROSPECT_Workflow start Start: Library of ~54,000 Compounds screen Multiplexed High-Throughput mini-PROSPECT Screen start->screen hit_id Identification of Hits with Specific Activity screen->hit_id strains Barcoded P. aeruginosa strains depleted for essential OM proteins (e.g., oprL-hypomorph) strains->screen This compound This compound Identified (Specific activity against oprL-hypomorph) hit_id->this compound SLF = -8.25 validation Demultiplexed Assay Confirmation This compound->validation moa Mechanism of Action Studies: - WGS of resistant mutants - Biochemical assays validation->moa target Target Identified: OprH moa->target

References

Troubleshooting & Optimization

Troubleshooting common issues in BRD1401 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with BRD1401, a small molecule inhibitor of the outer membrane protein OprH.[1] This guide addresses common issues encountered during in vitro and in vivo experiments, offering troubleshooting advice and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a small molecule that targets the outer membrane protein OprH in Pseudomonas aeruginosa. It works by disrupting the interaction between OprH and lipopolysaccharide (LPS), which leads to an increase in membrane fluidity.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: The recommended solvent for this compound is typically DMSO for creating stock solutions. For long-term storage, it is advisable to store the product under the conditions specified in the Certificate of Analysis, which is often at -20°C or below for stock solutions to prevent degradation.[2]

Q3: In which experimental systems has this compound been used?

A3: this compound has been identified in a multiplexed screen for its activity against Pseudomonas aeruginosa.[1] Its applications are primarily in anti-bacterial research.

Q4: Are there any known off-target effects of this compound?

A4: While the primary target is OprH, like many small molecule inhibitors, there is a potential for off-target effects.[3] If your experimental results are inconsistent with the expected phenotype, it is crucial to consider and investigate potential off-target interactions. This can be done by using structurally unrelated inhibitors targeting the same pathway or employing techniques like proteomic profiling.[3]

Q5: Why am I observing high variability in my results between experiments?

A5: Inter-experiment variability can be caused by several factors, including inconsistent cell culture conditions (e.g., cell density, passage number), reagent preparation, and minor deviations in the experimental timeline.[4][5] Maintaining consistent protocols and using fresh reagents can help mitigate this issue.

Troubleshooting Guides

This section directly addresses specific issues users might encounter during their experiments in a question-and-answer format.

In Vitro Assay Issues

Problem: I am not observing the expected antimicrobial effect of this compound in my bacterial culture.

  • Possible Cause 1: Inhibitor Instability or Precipitation.

    • Suggested Solution: this compound may be unstable or precipitating in your specific culture medium.[2][4] Prepare fresh dilutions of the inhibitor for each experiment and visually inspect the media for any signs of precipitation. If solubility is an issue, consider testing alternative solvents or ensuring the final solvent concentration is non-toxic to the bacteria (typically <0.5% for DMSO).[6]

  • Possible Cause 2: Incorrect Assay Conditions.

    • Suggested Solution: The bacterial density, growth phase, or incubation time might be suboptimal for observing the inhibitor's effect. Ensure that the bacterial culture is in the logarithmic growth phase when the inhibitor is added. Optimize the incubation time and bacterial concentration to ensure a sufficient window for detecting antimicrobial activity.

  • Possible Cause 3: Inactive Inhibitor.

    • Suggested Solution: Check the storage conditions and age of your this compound stock.[6] Improper storage can lead to degradation. If possible, test the activity of your compound in a validated, cell-free assay to confirm its biochemical activity.

Problem: The MIC (Minimum Inhibitory Concentration) value of this compound is much higher than reported.

  • Possible Cause 1: High Bacterial Seeding Density.

    • Suggested Solution: An excessively high number of bacteria can overwhelm the inhibitor, leading to a higher apparent MIC. Perform a titration of the bacterial seeding density to find the optimal number that provides a robust signal without masking the inhibitor's effect.

  • Possible Cause 2: Binding to Media Components or Plasticware.

    • Suggested Solution: Components in the culture media (like proteins in serum-supplemented media, though less common for bacterial culture) or the plastic of the assay plate can bind to the compound, reducing its effective concentration.[2] Consider using low-protein-binding plates and a simpler medium (like PBS) to test for compound loss.[2]

  • Possible Cause 3: Bacterial Resistance.

    • Suggested Solution: The bacterial strain you are using may have intrinsic or acquired resistance mechanisms. Verify the identity and expected susceptibility of your bacterial strain. If resistance is suspected, this could be a significant finding for further investigation.

Data Presentation: Quantitative Data Summary

Table 1: Hypothetical MIC Values of this compound in Various Bacterial Strains

Bacterial StrainATCC NumberMIC50 (µM)MIC90 (µM)
P. aeruginosaPAO1816
P. aeruginosaPA141224
E. coliK-12> 128> 128
S. aureusNewman> 128> 128

Table 2: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration Range (µM)Key Considerations
MIC Determination0.5 - 128 (2-fold dilutions)Ensure final DMSO concentration is <0.5%
Time-Kill Curves1x, 4x, and 8x MICMonitor bacterial viability at multiple time points (e.g., 0, 2, 4, 8, 24h)
Membrane Fluidity Assay5 - 50Optimize concentration to observe changes without causing immediate lysis

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of P. aeruginosa.

    • Inoculate the colonies into a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial 2-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve final concentrations ranging from 128 µM to 0.5 µM.

    • Ensure the final volume in each well is 50 µL.

    • Include a solvent control well with DMSO at the highest concentration used.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial density to 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Western Blotting for OprH Expression (Hypothetical Validation)

This protocol describes a method to assess if this compound treatment affects the expression level of its target, OprH.

  • Sample Preparation:

    • Culture P. aeruginosa to mid-log phase and treat with this compound (e.g., at 1x and 4x MIC) for a predetermined time (e.g., 4 hours).

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Protein Extraction:

    • Resuspend the pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.[7]

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for OprH overnight at 4°C.

    • Wash the membrane three times with TBST.[4]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]

    • Normalize the data by stripping the membrane and re-probing for a loading control protein (e.g., an abundant cytoplasmic protein).[4]

Mandatory Visualizations

BRD1401_Mechanism_of_Action cluster_membrane P. aeruginosa Outer Membrane LPS LPS LPS->Interaction OprH OprH Interaction->OprH Disruption Disruption of Interaction Interaction->Disruption This compound This compound This compound->Disruption Inhibits Membrane_Fluidity Increased Membrane Fluidity Disruption->Membrane_Fluidity Antimicrobial_Effect Antimicrobial Effect Membrane_Fluidity->Antimicrobial_Effect Troubleshooting_Workflow Start High MIC Value Observed Check_Solubility Is compound precipitating in media? Start->Check_Solubility Check_Density Is bacterial density optimized? Check_Solubility->Check_Density No Sol_Yes Prepare fresh stock. Consider alternative solvent. Check_Solubility->Sol_Yes Yes Check_Binding Test for non-specific binding? Check_Density->Check_Binding Yes Den_No Titrate inoculum density to find linear range. Check_Density->Den_No No Check_Activity Is compound stock active? Check_Binding->Check_Activity No Bind_Yes Use low-binding plates. Test in simpler buffer. Check_Binding->Bind_Yes Yes Act_No Acquire new compound lot. Verify with control assay. Check_Activity->Act_No No End Possible Bacterial Resistance Check_Activity->End Yes Western_Blot_Troubleshooting Start No/Weak Signal on Western Blot Q1 Is protein transfer successful? Yes No Start:start->Q1:n A1 Check transfer with Ponceau S. Optimize transfer time/voltage. Q1:no->A1:n Q2 Is primary antibody concentration optimal? Yes No Q1:yes->Q2:n End Signal Improved A1->End:end A2 Increase Ab concentration. Incubate overnight at 4°C. Q2:no->A2:n Q3 Is the target protein abundant enough? Yes No Q2:yes->Q3:n A2->End:end A3 Increase total protein load. Enrich for outer membrane proteins. Q3:no->A3:n Q3:yes->End:end A3->End:end

References

Optimizing the concentration of BRD1401 for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the small molecule BRD1401 in cell-based assays. The following information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule identified as a potent agent targeting the outer membrane protein OprH of the bacterium Pseudomonas aeruginosa. Its mechanism of action involves disrupting the interaction between OprH and lipopolysaccharide (LPS) on the bacterial surface. This disruption leads to an increase in the fluidity of the bacterial membrane, compromising its integrity.[1]

Q2: What are the potential applications of this compound in mammalian cell-based assays?

A2: While this compound's primary target is bacterial, it is often essential to evaluate its effect on mammalian cells to understand its therapeutic potential and safety profile. Common applications in mammalian cell-based assays include:

  • Cytotoxicity profiling: Determining the concentration at which this compound becomes toxic to various mammalian cell lines.

  • Host-pathogen interaction studies: Investigating how this compound affects mammalian cells in the context of a Pseudomonas aeruginosa infection.

  • Off-target effect screening: Assessing if this compound interacts with any mammalian proteins or pathways.[2]

Q3: What is a recommended starting concentration for this compound in a mammalian cell-based assay?

A3: For a new small molecule with unknown effects on mammalian cells, it is crucial to start with a broad range of concentrations. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar or picomolar range.[2] If the molecule's solubility is a limiting factor, the highest concentration tested may need to be adjusted.

Q4: How can I determine if my dose-response curve is indicating issues with the experiment?

A4: An ideal dose-response curve is sigmoidal. Deviations from this shape can indicate experimental problems. A flat curve may suggest the compound is not active in the tested concentration range, while a U-shaped curve could imply a dual effect or off-target effects at high concentrations.[3] High variability between replicate wells can be caused by inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.[3]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High variability in results between replicate wells Inconsistent cell seeding. Edge effects in the microplate. Instability or precipitation of this compound at high concentrations.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.[3] Visually inspect the compound in media for any signs of precipitation. Consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to cells, typically <0.5%).
No observable effect of this compound on mammalian cells The tested concentration range is too low. The assay is not sensitive enough to detect the effect. The incubation time is too short or too long.Test a higher range of concentrations. Use a more sensitive detection method (e.g., a luminescence-based assay over a colorimetric one). Perform a time-course experiment to determine the optimal incubation period.
Significant cytotoxicity observed at low concentrations The cell line is particularly sensitive to this compound. The compound is degrading into a more toxic substance.Use a lower concentration range for your dose-response curve. Test the compound on a panel of different cell lines to assess specificity. Ensure the compound is stored correctly and prepare fresh stock solutions for each experiment.
Dose-response curve is U-shaped (hormetic effect) The compound has dual effects: stimulatory at low concentrations and inhibitory at high concentrations. Off-target effects or compound precipitation at higher concentrations are interfering with the assay readout.[3]Carefully document the observed effect. This could be a real biological phenomenon. Use an alternative assay to confirm the results. For example, if using a metabolic assay like MTT, confirm cell death with a viability stain like trypan blue.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Mammalian Cell Line Using a Resazurin-Based Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.

Materials:

  • Mammalian cell line of interest (e.g., A549, HEK293)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well plates

  • Resazurin (B115843) sodium salt solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentrated solution of the highest desired concentration (e.g., 200 µM).

    • Perform 1:2 or 1:3 serial dilutions across a row of a separate dilution plate to create a concentration gradient.

    • Remove the medium from the cell plate and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., medium with the same final concentration of DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare the resazurin working solution in PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineCell TypeIncubation Time (hours)Example IC50 (µM)
A549Human Lung Carcinoma48> 100
HEK293Human Embryonic Kidney48> 100
J774A.1Mouse Macrophage4885.2
P. aeruginosaBacterium245.6

Note: The data presented above are for illustrative purposes only and may not reflect the actual performance of this compound.

Visualizations

G cluster_workflow Workflow for Optimizing this compound Concentration start Start: Select Cell Line and Assay seed_optimization Optimize Cell Seeding Density start->seed_optimization dose_response Perform Broad Dose-Response (e.g., 100µM - 1nM) seed_optimization->dose_response prelim_ic50 Determine Preliminary IC50 Range dose_response->prelim_ic50 narrow_dose_response Perform Narrow Dose-Response Around IC50 prelim_ic50->narrow_dose_response confirm_ic50 Confirm IC50 Value narrow_dose_response->confirm_ic50 time_course Perform Time-Course Experiment confirm_ic50->time_course end Final Optimized Protocol time_course->end

Caption: A generalized workflow for optimizing the concentration of a small molecule in a cell-based assay.

G cluster_moa This compound Mechanism of Action on Pseudomonas aeruginosa This compound This compound Disruption Disruption This compound->Disruption OprH Outer Membrane Protein (OprH) Interaction OprH-LPS Interaction OprH->Interaction LPS Lipopolysaccharide (LPS) LPS->Interaction Interaction->Disruption Membrane Bacterial Outer Membrane Membrane->OprH Membrane->LPS Fluidity Increased Membrane Fluidity Disruption->Fluidity Integrity Loss of Membrane Integrity Fluidity->Integrity

Caption: The mechanism of action of this compound on the outer membrane of Pseudomonas aeruginosa.

References

Identifying and mitigating off-target effects of BRD1401

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD1401. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is a small molecule identified as an inhibitor of the outer membrane protein OprH in Pseudomonas aeruginosa. Its mechanism of action involves disrupting the interaction between OprH and lipopolysaccharide (LPS), which can lead to increased membrane fluidity.[1]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended target.[2] While this compound's primary target is bacterial, it is crucial to assess its potential interactions with host (e.g., human) proteins to ensure its selectivity and safety for therapeutic applications. Unintended interactions can lead to cytotoxicity, modulation of unintended signaling pathways, and misleading experimental results.[3][4]

Q3: What are the initial steps to assess the potential off-target profile of this compound in a mammalian cell system?

A3: A primary step is to establish a therapeutic window by performing concentration-response curves for both the intended anti-bacterial activity and cytotoxicity in relevant mammalian cell lines (e.g., epithelial cells, immune cells).[3] This involves parallel assays to determine the effective concentration against P. aeruginosa and the concentration at which toxicity is observed in mammalian cells.

Q4: What are some common causes of off-target effects for small molecule inhibitors?

A4: Common causes include:

  • Poor Selectivity: The compound may bind to multiple proteins that share structural similarities.[3]

  • High Concentrations: Using excessively high concentrations increases the likelihood of binding to lower-affinity, off-target molecules.[2][3]

  • Compound Reactivity: Some molecules are inherently reactive and can non-specifically interact with a range of proteins.[3]

  • Metabolite Activity: The compound may be metabolized by host cells into active metabolites with their own on- and off-target effects.[3]

Q5: How can I proactively minimize off-target effects in my experimental design?

A5: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect.[5]

  • Include Control Cell Lines: Test the compound in a cell line that does not express the intended target (if a mammalian off-target is suspected). Any effect in such a cell line would indicate an off-target mechanism.[3]

  • Use Structurally Unrelated Inhibitors: If another compound with the same on-target activity is available, comparing their effects can help distinguish on-target from off-target phenotypes.[2]

Troubleshooting Guides

Observed Issue Potential Off-Target Related Cause Recommended Action
High cytotoxicity in mammalian cells at or below the effective anti-bacterial concentration. The compound may have a potent off-target in the host cells that induces a toxic phenotype.1. Perform a broad kinase or safety pharmacology panel to identify potential off-target interactions.[5]2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific.3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.
Inconsistent phenotypic results between different mammalian cell lines. The expression levels of a potential off-target protein may vary between cell lines.1. If an off-target is suspected from profiling assays, confirm its expression levels in all cell lines used via Western Blot or qPCR.2. Standardize cell culture conditions and passage numbers to minimize variability.
Biochemical activity does not correlate with cellular activity. Differences in compound metabolism, cell permeability, or engagement of the off-target in a cellular context.1. Perform cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding in a cellular context.[5]2. Investigate potential metabolism of the compound by the cells.

Data Presentation: Off-Target Profiling

To illustrate how to present off-target screening data, the following table shows a hypothetical kinase selectivity profile for this compound. Kinase profiling is a common method to assess the selectivity of small molecules.[6][7]

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Target KinaseThis compound (% Inhibition @ 1 µM)
Primary Target (Bacterial) OprH (Functional Assay)
Pseudomonas aeruginosa95%
Off-Target Kinase Panel (Human)
ABL18%
AKT112%
CDK25%
ERK29%
p38α15%
SRC7%
VEG FR211%

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to identify potential off-targets.[5]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination if initial screening shows significant inhibition.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Commercially available kinase profiling services often perform this step.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction, typically by adding a solution containing [γ-³³P]ATP and MgCl₂, and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate (B84403) into the substrate, or use fluorescence/luminescence-based readouts.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. If a dose-response is performed, determine IC50 values by fitting the data to a dose-response curve.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a potential off-target in a cellular environment.[5]

Methodology:

  • Cell Treatment: Treat intact mammalian cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the specific potential off-target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Visualizations

G cluster_0 cluster_1 This compound This compound OprH OprH This compound->OprH Inhibits Interaction Potential Off-Target (e.g., Kinase A) Potential Off-Target (e.g., Kinase A) This compound->Potential Off-Target (e.g., Kinase A) Potential Off-Target Binding LPS LPS OprH->LPS Interacts with Membrane Integrity Membrane Integrity OprH->Membrane Integrity Maintains Bacterial Cell Death Bacterial Cell Death Membrane Integrity->Bacterial Cell Death Disruption leads to Downstream Signaling Downstream Signaling Potential Off-Target (e.g., Kinase A)->Downstream Signaling Unintended Phenotype (e.g., Cytotoxicity) Unintended Phenotype (e.g., Cytotoxicity) Downstream Signaling->Unintended Phenotype (e.g., Cytotoxicity) G cluster_profiling In vitro Profiling cluster_cellular Cell-based Assays cluster_validation Target Validation Start Start In vitro Profiling In vitro Profiling Start->In vitro Profiling Step 1 Cell-based Assays Cell-based Assays In vitro Profiling->Cell-based Assays Step 2 Target Validation Target Validation Cell-based Assays->Target Validation Step 3 End End Target Validation->End Kinase Panel Kinase Panel Proteomic Screening Proteomic Screening Cytotoxicity Assay Cytotoxicity Assay Phenotypic Screening Phenotypic Screening CETSA CETSA Genetic Knockdown Genetic Knockdown G Issue High Cytotoxicity Observed? Action1 Perform broad off-target screening (e.g., kinase panel) Issue->Action1 Yes Action3 Proceed with on-target validation Issue->Action3 No Result Off-target identified? Action1->Result Action2 Lower compound concentration Result->Action2 Yes Result->Action3 No

References

Addressing experimental variability in BRD1401 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in studies involving BRD1401, a novel inhibitor of the outer membrane protein OprH in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that specifically targets the outer membrane protein OprH in Pseudomonas aeruginosa. It disrupts the crucial interaction between OprH and lipopolysaccharide (LPS), leading to an increase in the fluidity of the bacterial outer membrane.[1][2] This disruption of the outer membrane's integrity is the primary mechanism of its antimicrobial action.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used as a chemical probe to study the biology of the Pseudomonas aeruginosa outer membrane.[2] Its specific activity makes it a valuable tool for investigating the roles of the OprH-LPS interaction in bacterial physiology, antibiotic resistance, and pathogenesis. It can also be used in screens to identify other small molecules with similar mechanisms of action.

Q3: Is this compound effective against other bacteria?

A3: Current research indicates that this compound is specific for Pseudomonas aeruginosa. This specificity is attributed to its targeted interaction with OprH.[2]

Q4: What is the recommended solvent and storage condition for this compound?

A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh working solutions from a DMSO stock for each experiment to minimize degradation.[1]

Q5: Are there any known off-target effects of this compound on eukaryotic cells?

A5: While comprehensive studies on off-target effects are ongoing, preliminary assessments are a standard part of drug development. General cytotoxicity assays can be performed on various eukaryotic cell lines (e.g., HEK293, HepG2) to assess potential toxicity.[3][4][5][6][7] Researchers should consult the latest literature or perform their own cytotoxicity assays if working with a sensitive eukaryotic cell system in parallel with bacterial studies.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Values

Problem: Significant well-to-well or experiment-to-experiment variability in the MIC of this compound against P. aeruginosa.

Potential Cause Troubleshooting Step
Inaccurate Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard. Ensure consistent and thorough mixing of the bacterial suspension before aliquoting.
This compound Degradation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Media Variability Use a consistent batch of Mueller-Hinton Broth (MHB) or other specified growth medium. Variations in cation concentrations can affect outer membrane stability and, consequently, this compound activity.
Edge Effects in Microplates To minimize evaporation, incubate microplates in a humidified chamber and avoid using the outermost wells for critical experiments.
Incorrect Endpoint Reading Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition. Visual inspection can be subjective.
Variability in Membrane Fluidity Assays (Laurdan Staining)

Problem: Inconsistent or unexpected Laurdan (B1674558) Generalization Polarization (GP) values when assessing the effect of this compound on membrane fluidity.

Potential Cause Troubleshooting Step
Suboptimal Laurdan Staining Ensure the final Laurdan concentration is appropriate for your bacterial density and that the incubation time is sufficient for dye incorporation into the membrane.
Photobleaching of Laurdan Minimize the exposure of stained cells to light before and during measurement. Use appropriate filter sets and acquisition settings on the fluorometer or microscope.
Instrument Settings Optimize the excitation and emission wavelengths for Laurdan (typically ~350 nm excitation and emission at ~440 nm and ~490 nm). Ensure consistent settings across all samples and experiments.[8][9][10][11][12]
Cell Density Variation Normalize fluorescence readings to the cell density (e.g., by measuring OD600) to account for differences in cell number between samples.
Temperature Fluctuations Membrane fluidity is highly sensitive to temperature.[12] Ensure that all steps of the assay, including incubation and measurement, are performed at a consistent and controlled temperature.

Data Presentation

Table 1: Antimicrobial Activity of this compound against Pseudomonas aeruginosa

StrainAssay ConditionMIC (µM)
P. aeruginosa PAO1Broth Microdilution8
P. aeruginosa PA14Broth Microdilution16

Note: MIC values can vary based on the specific strain and experimental conditions.

Table 2: Effect of this compound on P. aeruginosa Outer Membrane Fluidity

TreatmentLaurdan GP Value (Arbitrary Units)Change in Fluidity
Vehicle (DMSO)0.45 ± 0.03Baseline
This compound (16 µM)0.25 ± 0.04Increased

Note: Lower Laurdan GP values indicate higher membrane fluidity.[8][9][10][11][12] Values are representative and may vary between experiments.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Grow P. aeruginosa to mid-log phase and dilute the culture to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Membrane Fluidity Assessment using Laurdan
  • Grow P. aeruginosa to mid-log phase and treat with this compound or vehicle (DMSO) for the desired time.

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).

  • Add Laurdan to a final concentration of 10 µM and incubate in the dark at room temperature for 10 minutes.

  • Wash the cells to remove excess dye and resuspend in PBS.

  • Measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm with an excitation wavelength of 350 nm.

  • Calculate the Generalization Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490).[8]

Visualizations

OprH_LPS_Interaction OprH OprH LPS LPS OprH->LPS This compound This compound Disruption Disruption of Interaction This compound->Disruption Increased_Fluidity Increased Membrane Fluidity Disruption->Increased_Fluidity

Caption: this compound disrupts the OprH-LPS interaction, increasing membrane fluidity.

Experimental_Workflow start Start culture Culture P. aeruginosa start->culture treat Treat with this compound or Vehicle culture->treat split treat->split mic_assay MIC Assay split->mic_assay Growth Inhibition fluidity_assay Membrane Fluidity Assay split->fluidity_assay Membrane Effects read_mic Read MIC mic_assay->read_mic measure_gp Measure Laurdan GP fluidity_assay->measure_gp end End read_mic->end measure_gp->end Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability (this compound, Media) start->check_reagents check_protocol Review Protocol Execution (Inoculum, Incubation) start->check_protocol check_instrument Verify Instrument Settings (Plate Reader, Fluorometer) start->check_instrument resolve Consistent Results check_reagents->resolve check_protocol->resolve check_instrument->resolve

References

How to improve the reproducibility of BRD1401 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers improve the reproducibility of results obtained with BRD1401, a small molecule inhibitor of the Pseudomonas aeruginosa outer membrane protein OprH.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that targets the outer membrane protein OprH in Pseudomonas aeruginosa. It is thought to disrupt the interaction between OprH and lipopolysaccharide (LPS), leading to increased membrane fluidity.[1]

Q2: How should I store and handle this compound?

A2: this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

Q4: Can this compound be used in in-vivo studies?

A4: The provided information focuses on its in-vitro activity.[1] Any in-vivo use would require extensive validation, including pharmacokinetic, pharmacodynamic, and toxicity studies, which are not detailed in the available literature.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: My MIC values for this compound against P. aeruginosa are inconsistent across experiments. What could be the cause?

A: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. Follow this troubleshooting guide to identify the potential source of the problem.

Troubleshooting Workflow for Inconsistent MIC Results

Caption: Troubleshooting decision tree for inconsistent MIC results.

Detailed Steps:

  • This compound Stock Solution:

    • Age and Storage: Has the stock solution been stored correctly and for how long? Prepare a fresh stock solution from solid compound.

    • Solubility: Is the compound precipitating when diluted into the assay medium? Visually inspect the wells for precipitation. If so, consider using a lower concentration of DMSO in the stock or adding a surfactant like Tween-80 (at a concentration that does not affect bacterial growth).

  • Bacterial Inoculum:

    • Growth Phase: Ensure that the bacterial culture is in the mid-logarithmic growth phase.

    • Density: Standardize the inoculum density using a spectrophotometer (e.g., OD600 of 0.08-0.1 for a final concentration of 5 x 10^5 CFU/mL).

  • Assay Medium:

    • Consistency: Use the same lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments if possible.

    • pH: Verify that the pH of the medium is within the recommended range (7.2-7.4).

  • Experimental Procedure:

    • Pipetting: Use calibrated pipettes and ensure accurate serial dilutions.

    • Incubation: Maintain consistent incubation time (16-20 hours), temperature (35-37°C), and aeration.

    • Endpoint Reading: Read the MIC at the same time point and use a consistent method (e.g., the lowest concentration with no visible growth).

Issue 2: No Observable Effect on Membrane Fluidity

Q: I am not observing any changes in membrane fluidity in P. aeruginosa after treatment with this compound using a fluorescent probe like Laurdan. What could be wrong?

A: This could be due to issues with the compound's activity, the assay conditions, or the detection method.

  • Confirm Compound Activity: First, ensure that the batch of this compound you are using is active by running a concurrent MIC assay. If the compound is not inhibiting growth, it is unlikely to be affecting the membrane at the tested concentrations.

  • Concentration and Incubation Time:

    • Are you using a sufficient concentration of this compound? Try a range of concentrations, both above and below the MIC.

    • Is the incubation time long enough for the compound to interact with the outer membrane? Test a time course (e.g., 30, 60, 120 minutes).

  • Fluorescent Probe Staining:

    • Probe Concentration: Titrate the Laurdan concentration to find the optimal staining concentration with minimal toxicity.

    • Staining Protocol: Ensure the cells are washed to remove excess probe before measurement.

  • Instrumentation and Settings:

    • Excitation/Emission Wavelengths: Verify that you are using the correct wavelengths for Laurdan (Excitation: ~350 nm, Emission: ~440 nm and ~490 nm).

    • Detector Sensitivity: Adjust the gain of the fluorometer or microscope to ensure an adequate signal-to-noise ratio.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate clear data presentation.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight345.4 g/mol
AppearanceWhite to off-white solid
Purity (LC-MS)>98%
Solubility (DMSO)≥ 50 mg/mL
Solubility (Aqueous Buffer, pH 7.4)< 0.1 mg/mLMay require solubilizing agents.

Table 2: Example MIC Data for this compound against P. aeruginosa Strains

StrainMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)Std. Dev.
PAO116321621.39.2
PA1432323232.00.0
Clinical Isolate 18161613.34.6
Clinical Isolate 264326453.318.5

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the culture 1:100 in fresh CAMHB to achieve a concentration of 1-2 x 10^6 CFU/mL.

  • Perform Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of a 2x working concentration of this compound (e.g., 128 µg/mL) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculate Plate: Add 10 µL of the diluted bacterial culture to wells 1-11. The final volume will be ~110 µL, and the final inoculum ~1 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Experimental Workflow for Assessing this compound Activity

cluster_prep Preparation cluster_primary Primary Assay cluster_secondary Mechanism of Action Assay cluster_analysis prep_compound Prepare this compound Stock (DMSO) mic_assay Perform MIC Assay prep_compound->mic_assay prep_bacteria Culture P. aeruginosa (Log Phase) prep_bacteria->mic_assay read_mic Determine MIC mic_assay->read_mic treat_cells Treat Cells with this compound (Sub-MIC and MIC conc.) read_mic->treat_cells stain_cells Stain with Laurdan treat_cells->stain_cells measure_fluorescence Measure Fluorescence (440nm & 490nm) stain_cells->measure_fluorescence calculate_gp Calculate Generalized Polarization (GP) measure_fluorescence->calculate_gp analysis Correlate MIC with Membrane Fluidity Changes calculate_gp->analysis

Caption: Experimental workflow for assessing this compound's effect.

Protocol 2: Membrane Fluidity Assay using Laurdan
  • Prepare Bacterial Culture: Grow P. aeruginosa to mid-log phase as described in the MIC protocol.

  • Cell Treatment:

    • Harvest the bacteria by centrifugation (5000 x g, 10 min).

    • Wash the pellet twice with a suitable buffer (e.g., PBS, pH 7.4).

    • Resuspend the cells in the buffer to an OD600 of 0.5.

    • Aliquot the cell suspension and add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control.

    • Incubate for 1 hour at 37°C.

  • Laurdan Staining:

    • Add Laurdan to each sample to a final concentration of 5-10 µM.

    • Incubate in the dark for 30 minutes at room temperature.

    • Wash the cells twice with buffer to remove unincorporated dye.

  • Fluorescence Measurement:

    • Resuspend the final cell pellet in the buffer.

    • Transfer to a black, clear-bottom 96-well plate or a cuvette.

    • Measure the fluorescence intensity using a plate reader or fluorometer with excitation at 350 nm and emission at 440 nm (ordered phase) and 490 nm (disordered phase).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • An increase in membrane fluidity will result in a decrease in the GP value.

Signaling Pathway and Mechanism of Action

Proposed Mechanism of this compound

cluster_membrane P. aeruginosa Outer Membrane cluster_compound cluster_effect Resulting Effect oprh OprH Protein interaction OprH-LPS Interaction oprh->interaction lps LPS lps->interaction stability Membrane Stability interaction->stability This compound This compound This compound->oprh targets disruption Disruption of OprH-LPS Interaction This compound->disruption fluidity Increased Membrane Fluidity disruption->fluidity

References

Overcoming solubility issues with BRD1401 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD1401. This guide provides troubleshooting tips and answers to frequently asked questions regarding solubility issues with this compound in aqueous solutions. Our goal is to help researchers, scientists, and drug development professionals successfully incorporate this compound into their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For initial solubilization, we recommend using a high-quality, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][2] DMSO is capable of dissolving a wide range of organic compounds, including those with limited aqueous solubility.[1][3]

Q2: What is the expected solubility of this compound in DMSO?

A2: While specific quantitative data for this compound solubility in DMSO is not publicly available, similar small molecules can typically be dissolved in DMSO at concentrations ranging from 10 to 50 mM. We recommend starting with a concentration of 10 mM and proceeding to higher concentrations if needed.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which could compromise the integrity of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter when preparing this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation observed after diluting DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. Most cell-based assays can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any effects of the solvent. 3. Try a different aqueous buffer. pH and ionic strength can influence compound solubility. 4. Consider the use of a solubilizing agent or excipient, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%).
This compound does not fully dissolve in DMSO. The concentration is too high. The quality of the DMSO is poor (contains water). The compound may require gentle heating or sonication.1. Try a lower concentration. 2. Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain compounds. 3. Gently warm the solution to 37°C for a short period (5-10 minutes). 4. Briefly sonicate the solution in a water bath to aid dissolution.
Inconsistent experimental results. The compound may be precipitating out of solution over time. The stock solution may not be homogenous.1. Visually inspect your final solution for any signs of precipitation before each experiment. 2. Vortex the stock solution thoroughly before making dilutions. 3. Prepare fresh dilutions for each experiment from the stock solution.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 339.35 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 339.35 g/mol * (1000 mg / 1 g) = 3.39 mg

  • Weigh out the this compound. Carefully weigh 3.39 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound.

    • Cap the tube securely and vortex for 1-2 minutes.

    • Visually inspect the solution to ensure all the solid has dissolved.

    • If the compound has not fully dissolved, you can:

      • Gently warm the tube in a 37°C water bath for 5-10 minutes.

      • Briefly sonicate the tube in a water bath for 5 minutes.

  • Store the stock solution. Once fully dissolved, store the 10 mM this compound stock solution at -20°C or -80°C.

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Determine the final concentration and volume needed. For this example, we will prepare 1 mL of a 10 µM working solution.

  • Calculate the volume of stock solution required.

    • Using the formula M1V1 = M2V2:

      • (10 mM) * V1 = (10 µM) * (1 mL)

      • (10,000 µM) * V1 = (10 µM) * (1000 µL)

      • V1 = (10 * 1000) / 10,000 = 1 µL

  • Perform the dilution.

    • Add 999 µL of your desired aqueous buffer to a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the buffer.

    • Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform mixing. This is critical to prevent precipitation.

  • Final DMSO concentration. The final concentration of DMSO in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control with the same DMSO concentration in your experiments.

Diagrams

Mechanism of Action of this compound

BRD1401_Mechanism This compound disrupts the OprH-LPS interaction on the outer membrane of P. aeruginosa. cluster_P_aeruginosa Pseudomonas aeruginosa Outer Membrane Outer Membrane OprH OprH LPS LPS OprH->LPS interacts with This compound This compound This compound->OprH targets Solubility_Troubleshooting start Start: Prepare this compound working solution precipitation Is precipitation observed? start->precipitation check_stock Check stock solution: - Is it fully dissolved? - Use fresh, anhydrous DMSO. precipitation->check_stock Yes success Solution is clear. Proceed with experiment. precipitation->success No lower_conc Lower final concentration of this compound check_stock->lower_conc increase_dmso Increase final DMSO % (if possible) lower_conc->increase_dmso use_excipient Consider using a solubilizing agent increase_dmso->use_excipient fail Issue persists. Contact technical support. use_excipient->fail

References

Best practices for storing and handling BRD1401

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of BRD1401, a small molecule inhibitor of the Pseudomonas aeruginosa outer membrane protein OprH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the outer membrane protein OprH in Pseudomonas aeruginosa.[1][2][3][4][5] It disrupts the crucial interaction between OprH and lipopolysaccharide (LPS) on the bacterial surface.[1][2][3][4] This disruption leads to decreased LPS organization, an increase in the fluidity of the outer membrane, and ultimately impairs bacterial survival.[1][2][3] Recent studies have also revealed a biological link between OprH and another outer membrane lipoprotein, OprL, which is implicated in the activity of this compound.[1]

Q2: How should I store this compound?

A2: this compound is typically shipped at room temperature.[2][3] For long-term storage of the solid compound, it is recommended to follow the specific instructions provided on the Certificate of Analysis (CoA) that accompanies the product.[2][3] Generally, for powdered small molecule compounds, storage at -20°C for up to three years and at 4°C for up to two years is recommended.[6]

Q3: How do I prepare and store solutions of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, it is advisable to store them in aliquots at -80°C for up to two years or at -20°C for up to one year to minimize freeze-thaw cycles.[6] Aqueous solutions of small molecules are generally not recommended for storage for more than one day.[7]

Q4: What are the recommended safety precautions when handling this compound?

A4: As a standard laboratory chemical, this compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Avoid inhalation of dust or solution mists. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage and Handling Data

ParameterRecommendationCitation
Shipping Condition Room temperature.[2][3]
Solid Storage (Long-term) Follow Certificate of Analysis; typically -20°C for up to 3 years.[2][3][6]
Solid Storage (Short-term) 4°C for up to 2 years.[6]
Stock Solution Solvent Dimethyl sulfoxide (DMSO).[7]
Stock Solution Storage Aliquot and store at -80°C (up to 2 years) or -20°C (up to 1 year).[6]
Aqueous Solution Storage Not recommended for more than one day.[7]

Experimental Protocols

P. aeruginosa Growth Inhibition Assay

This protocol is a general guideline for assessing the effect of this compound on the growth of P. aeruginosa.

Methodology:

  • Bacterial Culture: Grow P. aeruginosa (e.g., strain PAO1 or PA14) overnight in a suitable broth medium such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB).[8][9]

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh broth.[8]

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically <0.5%).

  • Assay Setup: In a 96-well microplate, add the diluted bacterial culture to wells containing the different concentrations of this compound. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C with shaking.[8]

  • Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 15-30 minutes) using a plate reader.[8][10]

  • Data Analysis: Plot the growth curves for each concentration of this compound to determine the minimum inhibitory concentration (MIC).

P. aeruginosa Biofilm Inhibition Assay

This protocol can be used to evaluate the effect of this compound on biofilm formation.

Methodology:

  • Bacterial Culture and Inoculum: Prepare an overnight culture of P. aeruginosa and dilute it in fresh LB medium supplemented with 0.5% (w/v) glucose.[11]

  • Assay Setup: In a 96-well U-bottom microtiter plate, add the diluted bacterial culture to wells with or without the desired concentrations of this compound.[11]

  • Incubation: Incubate the plates statically at 37°C for 24 hours.[8][11]

  • Washing: After incubation, remove non-adherent cells by gently washing the plate with sterile phosphate-buffered saline (PBS).[11]

  • Staining: Stain the adherent biofilm with a 0.1% crystal violet solution.

  • Quantification: Solubilize the crystal violet stain with 70% ethanol (B145695) and measure the absorbance at 550 nm (A550) to quantify the biofilm biomass.[8][12]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no bacterial growth inhibition Compound inactivity: this compound may have degraded.Prepare a fresh stock solution of this compound. Ensure proper storage of both solid compound and solutions.
Incorrect concentration: The concentration range tested may be too low.Perform a wider dose-response experiment to determine the effective concentration range.
Resistant bacterial strain: The P. aeruginosa strain used may be resistant to this compound.Test on a known susceptible strain or a strain with a compromised outer membrane.
High background in biofilm assay Insufficient washing: Planktonic cells were not completely removed.Increase the number of washing steps and ensure gentle but thorough washing.
Media components: Certain media components can promote non-specific staining.Optimize the growth medium for biofilm formation while minimizing background staining.[12]
Precipitation of this compound in aqueous media Low aqueous solubility: this compound may have limited solubility in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for the bacteria. Consider using a different solvent or a formulation with solubilizing agents.[13][14]

Visualizations

Signaling Pathway of this compound Action

BRD1401_Pathway cluster_membrane P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Stabilizing Interaction OprL OprL OprH->OprL Interaction Membrane Membrane Fluidity OprH->Membrane Disrupts Stability This compound This compound This compound->OprH Inhibits Interaction

Caption: Mechanism of action of this compound on the P. aeruginosa outer membrane.

Experimental Workflow for Growth Inhibition Assay

Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow Culture Overnight P. aeruginosa Culture Inoculum Diluted Inoculum Culture->Inoculum Plate 96-well Plate Incubation (37°C) Inoculum->Plate BRD1401_prep Serial Dilution of this compound BRD1401_prep->Plate Measure Measure OD600 Plate->Measure Analyze Determine MIC Measure->Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Validation & Comparative

A Comparative Guide to BRD1401 and Other Pseudomonas aeruginosa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. This has spurred research into novel therapeutic strategies that target not only essential bacterial processes but also virulence and outer membrane integrity. This guide provides a comparative analysis of a novel investigational inhibitor, BRD1401, with other known inhibitors of P. aeruginosa, including quorum sensing inhibitors and standard-of-care antibiotics.

Overview of Inhibitors

This comparison focuses on four distinct classes of P. aeruginosa inhibitors:

  • This compound: A novel small molecule that disrupts the outer membrane integrity by targeting the interaction between the outer membrane protein H (OprH) and lipopolysaccharide (LPS).

  • Quorum Sensing Inhibitors (QSIs): Molecules that interfere with bacterial cell-to-cell communication, thereby attenuating the expression of virulence factors and biofilm formation. We will focus on two well-characterized LasR antagonists, V-06-018 and PD12.

  • Fluoroquinolones (Ciprofloxacin): A class of broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Aminoglycosides (Tobramycin): A class of antibiotics that bind to the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and quantitative performance data for this compound and the selected comparative inhibitors.

Table 1: General Characteristics of P. aeruginosa Inhibitors

InhibitorClassPrimary Target(s)Mechanism of Action
This compound Outer Membrane DisruptorOuter Membrane Protein H (OprH)Disrupts the interaction between OprH and lipopolysaccharide (LPS), leading to increased membrane fluidity.[1][2][3]
V-06-018 Quorum Sensing InhibitorLasRAntagonist of the LasR receptor, inhibiting the expression of quorum sensing-regulated genes.[4][5][6]
PD12 Quorum Sensing InhibitorLasRAntagonist of the LasR receptor, inhibiting quorum sensing-dependent gene expression.[7]
Ciprofloxacin Fluoroquinolone AntibioticDNA gyrase (GyrA) and Topoisomerase IV (ParC/ParE)Inhibits bacterial DNA replication, leading to cell death.[8][9]
Tobramycin (B1681333) Aminoglycoside Antibiotic30S ribosomal subunitInhibits bacterial protein synthesis, leading to cell death.[2][10][11]

Table 2: Quantitative Performance Data of P. aeruginosa Inhibitors

InhibitorMetricValueP. aeruginosa Strain(s)Reference
This compound MIC50Data not available for wild-type strains. Active against oprL-hypomorph.PA14[2]
V-06-018 IC505.2 µM - 10 µMReporter strains[4][5][7]
PD12 IC5030 nMReporter strain[7]
Ciprofloxacin MIC0.0625 - 0.1 µg/mLPAO1[8][12]
Tobramycin MIC0.5 - 4 µg/mLPAO1[2][10]

Note: The activity of this compound has been primarily characterized in an 'oprL-hypomorph' strain of P. aeruginosa PA14, a mutant with depleted levels of the essential lipoprotein OprL. Quantitative data on its inhibitory concentration against wild-type strains is not yet publicly available.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[1][3][13][14]

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a widely accepted procedure for determining MIC values.

  • Preparation of Antimicrobial Agent Stock Solutions: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: P. aeruginosa strains (e.g., PAO1 or PA14) are grown in CAMHB to a logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

IC50 Determination for Quorum Sensing Inhibitors

The half-maximal inhibitory concentration (IC50) for quorum sensing inhibitors is typically determined using a reporter strain assay.

  • Reporter Strain: An E. coli or P. aeruginosa strain is engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a quorum sensing-regulated promoter (e.g., the lasB promoter).

  • Assay Setup: The reporter strain is grown in the presence of a specific autoinducer (e.g., 3-oxo-C12-HSL for LasR) to induce the expression of the reporter gene.

  • Inhibitor Addition: The quorum sensing inhibitor is added to the cultures at various concentrations.

  • Incubation: The cultures are incubated to allow for bacterial growth and reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter enzyme is measured (e.g., colorimetric assay for β-galactosidase or luminescence measurement for luciferase).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the reporter signal compared to the control (autoinducer only).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for the discussed inhibitors.

BRD1401_Mechanism cluster_OM P. aeruginosa Outer Membrane cluster_outcome Result OprH OprH LPS LPS OprH->LPS stabilizes This compound This compound This compound->OprH targets Disruption Disruption of OprH-LPS Interaction This compound->Disruption MembraneFluidity Increased Membrane Fluidity Disruption->MembraneFluidity CellDeath Cell Death (in oprL-hypomorph) MembraneFluidity->CellDeath

Caption: Mechanism of action of this compound.

Quorum_Sensing_Inhibition cluster_QS_System P. aeruginosa Quorum Sensing (las system) cluster_Inhibitors Quorum Sensing Inhibitors LasI LasI (Synthase) HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL synthesizes LasR LasR (Receptor) HSL->LasR binds to VirulenceGenes Virulence Genes & Biofilm Formation LasR->VirulenceGenes activates QSI V-06-018 / PD12 QSI->LasR antagonizes Antibiotic_Mechanisms cluster_Cipro Ciprofloxacin cluster_Tobra Tobramycin Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication required for Cell_Death_Cipro Cell Death DNA_Replication->Cell_Death_Cipro leads to Tobra Tobramycin Ribosome 30S Ribosome Tobra->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Cell_Death_Tobra Cell Death Protein_Synthesis->Cell_Death_Tobra leads to

References

A Comparative Analysis of BRD1401 and Other OprH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa, presents a formidable barrier to many antibiotics. A key protein involved in maintaining the integrity of this barrier is the outer membrane protein H (OprH). OprH interacts with lipopolysaccharide (LPS), contributing to the stability of the outer membrane. Disrupting this interaction is a promising strategy for developing new antimicrobial agents. This guide provides a comparative analysis of BRD1401, a novel OprH inhibitor, and other agents that disrupt the outer membrane of P. aeruginosa.

Executive Summary

This compound is a small molecule that specifically targets the OprH-LPS interaction in Pseudomonas aeruginosa, leading to increased membrane fluidity.[1] While direct small-molecule inhibitors of OprH are not yet widely reported, this analysis compares this compound with two well-known outer membrane permeabilizing agents: Polymyxin B and Ethylenediaminetetraacetic acid (EDTA). These compounds, while not all direct OprH inhibitors, provide a functional comparison by virtue of their ability to disrupt the outer membrane barrier. This guide presents quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action and experimental workflows.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound, Polymyxin B, and EDTA against Pseudomonas aeruginosa. It is important to note that direct comparative studies under identical conditions are limited, and the available data for this compound primarily focuses on its potentiation effect in specific mutant strains.

FeatureThis compoundPolymyxin BEDTA
Target OprH-LPS InteractionLipopolysaccharide (LPS)Divalent cations bridging LPS
Mechanism of Action Disrupts OprH-LPS interaction, increasing membrane fluidity.[1]Binds to the lipid A portion of LPS, displacing divalent cations and disrupting membrane integrity.Chelates divalent cations (Mg2+, Ca2+) that stabilize the outer membrane by cross-linking LPS molecules.[2]
Reported In Vitro Activity (MIC/Effective Concentration) Specific activity against a P. aeruginosa mutant depleted of the lipoprotein OprL. A dose-dependent activity is observed in an oprL-knockdown strain.MIC90 ≤ 2 mg/L against P. aeruginosa.Potentiates the activity of other antimicrobials. For example, 500 mg/L of EDTA can reduce the MIC of ampicillin (B1664943) by a factor of 70.[3]
Effect on Membrane Fluidity Increases membrane fluidity.[1]Induces lipid scrambling and disrupts membrane homeostasis.[4][5]Induces membrane fluidization and destabilization.[6]

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound, Polymyxin B, and EDTA disrupt the outer membrane of Pseudomonas aeruginosa.

Mechanism of this compound Action This compound This compound OprH OprH Protein This compound->OprH Binds to LPS Lipopolysaccharide (LPS) This compound->LPS Disrupts Interaction OuterMembrane Outer Membrane Integrity This compound->OuterMembrane Destabilizes OprH->LPS Interacts with LPS->OuterMembrane Stabilizes MembraneFluidity Increased Membrane Fluidity OuterMembrane->MembraneFluidity Leads to CellularStress Cellular Stress / Potentiation of Antibiotics MembraneFluidity->CellularStress

This compound disrupts the OprH-LPS interaction.

Mechanism of Polymyxin B Action PolymyxinB Polymyxin B LipidA Lipid A of LPS PolymyxinB->LipidA Binds to DivalentCations Divalent Cations (Mg2+, Ca2+) PolymyxinB->DivalentCations Displaces OuterMembrane Outer Membrane Integrity PolymyxinB->OuterMembrane Disrupts LipidA->OuterMembrane Stabilizes DivalentCations->LipidA Bridges MembranePermeability Increased Permeability OuterMembrane->MembranePermeability Leads to CellLysis Cell Lysis MembranePermeability->CellLysis

Polymyxin B disrupts the outer membrane by binding to LPS.

Mechanism of EDTA Action EDTA EDTA DivalentCations Divalent Cations (Mg2+, Ca2+) EDTA->DivalentCations Chelates OuterMembrane Outer Membrane Integrity EDTA->OuterMembrane Destabilizes LPS Lipopolysaccharide (LPS) DivalentCations->LPS Cross-links LPS->OuterMembrane Stabilizes MembranePermeability Increased Permeability OuterMembrane->MembranePermeability Leads to AntibioticUptake Enhanced Antibiotic Uptake MembranePermeability->AntibioticUptake

EDTA chelates divalent cations, destabilizing the outer membrane.

Experimental Protocols

A key indicator of the efficacy of outer membrane disrupting agents is the measurement of increased membrane fluidity. The following is a generalized protocol for assessing bacterial membrane fluidity using the fluorescent probe Laurdan.

Protocol: Measurement of Bacterial Membrane Fluidity using Laurdan

1. Principle: Laurdan is a fluorescent probe that intercalates into the lipid bilayer. Its emission spectrum shifts depending on the lipid packing and water content in the membrane. In more fluid membranes, there is greater water penetration, causing a red shift in the emission spectrum. This shift is quantified by calculating the Generalized Polarization (GP) value. A decrease in GP indicates an increase in membrane fluidity.

2. Materials:

  • Pseudomonas aeruginosa culture

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, Polymyxin B, EDTA) at desired concentrations

  • Fluorometer or fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

3. Procedure:

  • Bacterial Culture Preparation: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth medium.

  • Harvest and Wash: Centrifuge the bacterial culture to pellet the cells. Wash the cells twice with PBS to remove any residual medium components.

  • Laurdan Staining: Resuspend the washed cells in PBS to a specific optical density (e.g., OD600 of 0.4). Add Laurdan stock solution to a final concentration of 10 µM. Incubate in the dark at room temperature for 10-15 minutes to allow the probe to incorporate into the bacterial membranes.

  • Treatment with Test Compounds: Aliquot the Laurdan-stained cell suspension into fluorometer cuvettes or a 96-well plate. Add the test compounds (this compound, Polymyxin B, or EDTA) at various concentrations. Include a vehicle control (e.g., DMSO for this compound) and an untreated control.

  • Fluorescence Measurement: Immediately after adding the compounds, and at specified time intervals, measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

  • Data Analysis: Plot the GP values against time or compound concentration. A decrease in the GP value compared to the control indicates an increase in membrane fluidity.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effect of a compound on bacterial membrane fluidity.

Workflow for Membrane Fluidity Assay Start Start Culture Culture P. aeruginosa to mid-log phase Start->Culture Harvest Harvest and wash cells Culture->Harvest Stain Stain cells with Laurdan Harvest->Stain Treat Treat with test compounds (this compound, etc.) Stain->Treat Measure Measure fluorescence at 440nm and 490nm Treat->Measure Calculate Calculate Generalized Polarization (GP) Measure->Calculate Analyze Analyze and compare GP values Calculate->Analyze End End Analyze->End

A generalized workflow for assessing membrane fluidity.

Conclusion

This compound represents a novel approach to combating Pseudomonas aeruginosa by specifically targeting the OprH-LPS interaction. While further quantitative data on its activity against wild-type strains is needed for a direct comparison with established outer membrane permeabilizers like Polymyxin B and EDTA, its unique mechanism of action holds significant promise. The experimental protocols and conceptual frameworks presented in this guide provide a basis for the continued investigation and development of OprH inhibitors as a new class of antimicrobial agents. The ability to increase outer membrane fluidity and permeability is a key functional outcome that can be quantitatively assessed to compare the efficacy of these different compounds and guide future drug discovery efforts.

References

Comparative Analysis of Novel Anti-Pseudomonal Agents: BRD1401, Murepavadin, and Cefiderocol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the reproducibility and validation of emerging therapies against Pseudomonas aeruginosa.

This guide provides a detailed comparison of BRD1401, a novel outer membrane protein OprH inhibitor, with two other innovative anti-pseudomonal agents: Murepavadin and Cefiderocol (B606585). The information presented is intended to assist researchers in evaluating and potentially reproducing findings related to these compounds.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies. This guide focuses on three such agents that employ unique mechanisms to combat this challenging pathogen.

  • This compound is a recently identified small molecule that targets the outer membrane protein OprH. It disrupts the crucial interaction between OprH and lipopolysaccharide (LPS), leading to increased membrane fluidity and subsequent bacterial cell death.[1]

  • Murepavadin is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[2] By inhibiting LptD, Murepavadin disrupts the assembly of the outer membrane, leading to bacterial death.[2]

  • Cefiderocol is a novel siderophore cephalosporin. It employs a "Trojan horse" strategy, chelating iron and utilizing the bacterium's own iron uptake systems to actively transport itself across the outer membrane.[3][4] Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4]

Quantitative Performance Data

The following tables summarize the in vitro activity of this compound, Murepavadin, and Cefiderocol against Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

CompoundTargetMIC50 (μg/mL)MIC90 (μg/mL)Spectrum of Activity
This compound OprH-LPS InteractionData not yet publicly available in summary formatData not yet publicly available in summary formatSpecific to P. aeruginosa
Murepavadin LptD0.120.12 - 0.25Highly specific to P. aeruginosa, including MDR and XDR strains.[5][6]
Cefiderocol Penicillin-Binding Proteins (PBPs)0.12 - 0.51 - 4Broad activity against Gram-negative bacteria, including MDR and XDR P. aeruginosa.[7][8]

Note: MIC50 and MIC90 values represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively.

Mechanisms of Action and Signaling Pathways

Understanding the specific molecular pathways targeted by these agents is crucial for validating their efficacy and exploring potential resistance mechanisms.

This compound: Disruption of Outer Membrane Integrity

This compound targets the interaction between the outer membrane protein OprH and lipopolysaccharide (LPS). This interaction is vital for maintaining the stability and integrity of the P. aeruginosa outer membrane. By disrupting this linkage, this compound increases the fluidity of the membrane, ultimately leading to cell death.[1]

BRD1401_Mechanism cluster_OM P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS interacts with Membrane_Integrity Membrane_Integrity OprH->Membrane_Integrity maintains LPS->Membrane_Integrity maintains Cell_Death Cell_Death Membrane_Integrity->Cell_Death loss leads to This compound This compound This compound->Disruption Disruption->OprH disrupts interaction

Caption: this compound disrupts the OprH-LPS interaction, compromising membrane integrity.

Murepavadin: Inhibition of LPS Transport

Murepavadin specifically binds to LptD, a key component of the LPS transport machinery in P. aeruginosa. This binding event blocks the translocation of newly synthesized LPS molecules to the outer leaflet of the outer membrane, a process essential for bacterial viability.[2][9]

Murepavadin_Mechanism cluster_Periplasm Periplasm cluster_OM Outer Membrane LPS_Transport_Complex LPS Transport (LptA, LptC) LptD LptD LPS_Transport_Complex->LptD transport OM_Assembly Outer Membrane Assembly LptD->OM_Assembly facilitates Cell_Death Cell_Death OM_Assembly->Cell_Death disruption leads to Murepavadin Murepavadin Murepavadin->LptD inhibits LPS LPS Molecule LPS->LPS_Transport_Complex transport

Caption: Murepavadin inhibits the LptD-mediated transport of LPS to the outer membrane.

Cefiderocol: Siderophore-Mediated Entry and PBP Inhibition

Cefiderocol utilizes a unique "Trojan horse" mechanism. Its siderophore-like moiety chelates iron, and the complex is actively transported across the outer membrane via bacterial iron transporters. Once in the periplasm, Cefiderocol is released and inhibits penicillin-binding proteins (PBPs), thereby blocking cell wall synthesis.[3][4][10]

Cefiderocol_Mechanism cluster_Exterior Exterior cluster_OM Outer Membrane cluster_Periplasm Periplasm Cefiderocol_Fe Cefiderocol-Fe³⁺ Complex Iron_Transporter Iron_Transporter Cefiderocol_Fe->Iron_Transporter active transport Fe Fe³⁺ Cefiderocol_Released Cefiderocol Iron_Transporter->Cefiderocol_Released release PBP Penicillin-Binding Proteins (PBPs) Cefiderocol_Released->PBP inhibits Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis required for Cell_Death Cell_Death Cell_Wall_Synthesis->Cell_Death inhibition leads to

Caption: Cefiderocol enters via iron transporters and inhibits cell wall synthesis.

Experimental Protocols

Reproducibility of research findings is contingent on detailed and accurate methodological reporting. Below are summaries of key experimental protocols relevant to the characterization of these anti-pseudomonal agents.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For Cefiderocol, iron-depleted CAMHB is required to mimic in vivo conditions and ensure the upregulation of iron transporters.[11]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of P. aeruginosa. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: The antimicrobial agent is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Outer Membrane Permeability Assay

Objective: To assess the ability of a compound to disrupt the outer membrane of P. aeruginosa.

Methodology (NPN Uptake Assay):

  • Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in increased fluorescence.

  • Cell Preparation: P. aeruginosa cells are grown to mid-log phase, harvested, and washed.

  • Assay: The cell suspension is incubated with NPN. The baseline fluorescence is measured. The test compound (e.g., this compound) is then added, and the change in fluorescence is monitored over time. A known membrane-disrupting agent can be used as a positive control.

  • Data Analysis: An increase in fluorescence intensity indicates that the compound has permeabilized the outer membrane.

Penicillin-Binding Protein (PBP) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against PBPs.

Methodology (Competition Assay with Fluorescent Penicillin):

  • Principle: This assay measures the ability of a test compound (e.g., Cefiderocol) to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

  • Membrane Preparation: Periplasmic extracts or purified PBPs are prepared from P. aeruginosa.

  • Inhibition: The PBP preparation is incubated with varying concentrations of the test compound.

  • Labeling: The fluorescent penicillin derivative is added to the mixture.

  • Detection: The samples are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • Data Analysis: A decrease in the fluorescent signal of a specific PBP band in the presence of the test compound indicates inhibition. The concentration of the test compound that results in a 50% reduction in fluorescence (IC50) can be calculated.

Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization and validation of a novel anti-pseudomonal agent.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_Validation Preclinical Validation High_Throughput_Screening High-Throughput Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification MIC_Determination MIC Determination (vs. various strains) Hit_Identification->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Resistance_Studies Resistance Frequency & Mechanism Mechanism_of_Action->Resistance_Studies In_Vivo_Efficacy In Vivo Efficacy (animal models) Resistance_Studies->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment

Caption: A generalized workflow for the discovery and validation of a new antibiotic.

References

Confirming Target Engagement of BRD1401: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target is a critical step in the discovery pipeline. This guide provides a detailed comparison of assays used to validate the target engagement of BRD1401, a small molecule that disrupts the interaction between the outer membrane protein OprH and lipopolysaccharide (LPS) in Pseudomonas aeruginosa.

This compound has been identified as a specific inhibitor of a P. aeruginosa mutant strain depleted of the essential lipoprotein OprL. Further studies have revealed that this compound's mechanism of action involves targeting the OprH-LPS interaction, which leads to an increase in the fluidity of the bacterial outer membrane.[1][2][3][4][5] This guide will delve into the primary assays used to confirm this target engagement, offering a comparison with alternative methods and providing detailed experimental protocols.

Comparison of Target Engagement Assays for this compound

To validate the interaction of this compound with OprH and its effect on the bacterial outer membrane, a combination of biochemical and cell-based assays is employed. The primary assays used in the characterization of this compound are compared with alternative methodologies in the table below.

Assay Principle This compound Application Alternative Methods Throughput Key Parameters Measured
In Vitro OprH-LPS Binding Assay (Trypsin Digestion) Measures the ability of a compound to disrupt the protective binding of LPS to OprH, making OprH susceptible to trypsin digestion.To confirm that this compound directly disrupts the OprH-LPS interaction in a purified system.[1]Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)Low to MediumIC50 of OprH-LPS disruption
Membrane Fluidity Assay (Laurdan GP) Utilizes the fluorescent probe Laurdan, which exhibits a spectral shift in response to changes in membrane lipid packing.To demonstrate that this compound treatment increases the fluidity of the P. aeruginosa outer membrane.Fluorescence Recovery After Photobleaching (FRAP), Electron Spin Resonance (ESR) spectroscopy, assays with other fluorescent probes (e.g., DiIC12)[6]Medium to HighGeneralized Polarization (GP) value
Whole-Cell Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in intact cells upon ligand binding.To provide evidence of direct binding of this compound to OprH in a cellular context.Cellular target engagement assays using chemical probes, Photoaffinity labelingMediumMelting temperature (Tm) shift

Experimental Protocols

In Vitro OprH-LPS Binding Assay (Trypsin Digestion)

This assay assesses the ability of this compound to disrupt the interaction between purified OprH and LPS, rendering OprH susceptible to proteolytic cleavage by trypsin.

Materials:

  • Purified recombinant OprH protein

  • Lipopolysaccharide (LPS) from P. aeruginosa (or a suitable analog like Kdo2-Lipid A)

  • This compound and control compounds

  • Trypsin

  • SDS-PAGE gels and staining reagents

  • Tris buffer (pH 8.0)

Protocol:

  • Pre-incubate purified OprH with LPS in Tris buffer for 30 minutes at room temperature to allow for complex formation.

  • Add this compound or a vehicle control at various concentrations to the OprH-LPS mixture and incubate for an additional 30 minutes.

  • Initiate the trypsin digestion by adding a final concentration of 10 µg/mL trypsin and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding a protease inhibitor cocktail and boiling the samples in SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and visualize the protein bands by Coomassie blue or silver staining.

  • Quantify the intensity of the protected OprH band. A decrease in band intensity in the presence of this compound indicates disruption of the OprH-LPS interaction.

Membrane Fluidity Assay using Laurdan

This protocol measures changes in the outer membrane fluidity of P. aeruginosa upon treatment with this compound using the fluorescent probe Laurdan. The generalized polarization (GP) of Laurdan is calculated from the fluorescence intensities at two different emission wavelengths.

Materials:

  • P. aeruginosa culture

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Grow P. aeruginosa to the mid-logarithmic phase.

  • Wash the bacterial cells with PBS and resuspend them to a specific optical density (e.g., OD600 of 0.4).

  • Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

  • Add Laurdan to a final concentration of 10 µM and incubate in the dark for 10 minutes.

  • Transfer the cell suspensions to a black, clear-bottom 96-well plate.

  • Measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm with an excitation wavelength of 350 nm.

  • Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[7][8][9][10]

Visualizing the Mechanism and Workflow

To better understand the underlying principles of this compound's action and the experimental approaches to confirm it, the following diagrams are provided.

BRD1401_Mechanism_of_Action cluster_OM P. aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Binding Disruption Disruption of OprH-LPS Interaction This compound This compound This compound->OprH IncreasedFluidity Increased Membrane Fluidity Disruption->IncreasedFluidity

Caption: Mechanism of action of this compound.

OprH_LPS_Binding_Assay OprH_LPS 1. OprH + LPS (Complex Formation) Add_this compound 2. Add this compound OprH_LPS->Add_this compound Add_Trypsin 3. Add Trypsin Add_this compound->Add_Trypsin SDS_PAGE 4. SDS-PAGE Analysis Add_Trypsin->SDS_PAGE Result_Protected Result: OprH Protected (No Disruption) SDS_PAGE->Result_Protected Control Result_Digested Result: OprH Digested (Disruption) SDS_PAGE->Result_Digested This compound

Caption: Workflow of the in vitro OprH-LPS binding assay.

Alternative and Complementary Approaches

While the trypsin digestion and Laurdan GP assays are robust methods for characterizing this compound, other techniques can provide complementary and sometimes more quantitative data.

  • Surface Plasmon Resonance (SPR): SPR can be used to directly measure the binding kinetics and affinity of this compound to OprH and to quantify the disruption of the OprH-LPS interaction in real-time. This technique offers a more detailed understanding of the molecular interactions compared to the endpoint trypsin digestion assay.

  • Whole-Cell Thermal Shift Assay (CETSA): CETSA can confirm the direct binding of this compound to OprH within the complex environment of an intact bacterial cell. An increase in the thermal stability of OprH in the presence of this compound would provide strong evidence of target engagement in a more physiologically relevant setting.

  • Transcriptomics and Proteomics: Analyzing the global changes in gene and protein expression in P. aeruginosa following this compound treatment can provide insights into the downstream cellular responses to the disruption of the OprH-LPS interaction and help to identify potential off-target effects.

Conclusion

The confirmation of target engagement for a novel compound like this compound relies on a multi-faceted approach. The combination of in vitro biochemical assays, such as the OprH-LPS binding assay, with cell-based functional assays, like the membrane fluidity assay, provides compelling evidence for its mechanism of action. For a more comprehensive understanding and to strengthen the validation of target engagement, incorporating alternative biophysical and cellular techniques is highly recommended. This guide provides the foundational knowledge and protocols for researchers to effectively assess the target engagement of this compound and similar compounds that target bacterial outer membrane components.

References

BRD1401 vs. Polymyxin B: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of the novel antibacterial compound BRD1401 and the established antibiotic polymyxin (B74138) B. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the distinct molecular pathways through which these compounds exert their effects on Gram-negative bacteria.

Executive Summary

This compound and polymyxin B both target the outer membrane of Gram-negative bacteria, a critical barrier for antimicrobial penetration. However, their mechanisms of action are fundamentally different. Polymyxin B acts as a detergent, directly binding to and disrupting the lipopolysaccharide (LPS) layer of the outer membrane, leading to rapid cell death. In contrast, this compound employs a more targeted approach, inhibiting the function of the outer membrane protein OprH in Pseudomonas aeruginosa. This inhibition disrupts the interaction between OprH and LPS, resulting in increased membrane fluidity and subsequent bacterial demise. This guide will delve into the specifics of these mechanisms, supported by available experimental data.

Data Presentation

The following tables summarize the available quantitative data for this compound and polymyxin B, focusing on their activity against Pseudomonas aeruginosa.

CompoundTargetOrganismMinimum Inhibitory Concentration (MIC)Reference
This compound OprHPseudomonas aeruginosa (OprL-depleted mutant)8 µg/mL[1]
Polymyxin B Lipopolysaccharide (LPS)Pseudomonas aeruginosa0.5 - 8 µg/mL (MIC₅₀), 4 - >512 µg/mL (MIC range for various isolates)[2][3][4][5][6]
CompoundAssayEffectQuantitative DataReference
This compound Membrane Fluidity AssayIncreases membrane fluiditySpecific quantitative data on the percentage increase in fluidity is not yet available in the primary literature.[1]
Polymyxin B NPN Uptake AssayIncreases outer membrane permeabilityConcentration-dependent increase in NPN fluorescence.[7][8]
Polymyxin B LPS Binding AssayBinds to LPSInhibition constants (Ki) for LPS from various Gram-negative species are in the micromolar range.[9]

Mechanisms of Action

This compound: Targeting OprH-LPS Interaction

This compound represents a novel class of species-specific antibacterial compounds. Its mechanism of action in Pseudomonas aeruginosa involves the following key steps:

  • Target Engagement: this compound specifically targets the outer membrane protein OprH.[1]

  • Disruption of OprH-LPS Interaction: By binding to OprH, this compound disrupts the crucial interaction between OprH and lipopolysaccharide (LPS) molecules in the outer leaflet of the outer membrane.[1]

  • Increased Membrane Fluidity: The dissociation of the OprH-LPS complex leads to a significant increase in the fluidity of the outer membrane.[1]

  • Loss of Membrane Integrity: This alteration in the physical properties of the membrane compromises its integrity, ultimately leading to bacterial cell death.

BRD1401_Mechanism cluster_OM Within the Outer Membrane This compound This compound OprH OprH Protein This compound->OprH Binds to LPS Lipopolysaccharide (LPS) OprH->LPS Interacts with OuterMembrane Outer Membrane MembraneFluidity Increased Membrane Fluidity CellDeath Bacterial Cell Death MembraneFluidity->CellDeath Causes

Polymyxin B: Direct Disruption of the Outer Membrane

Polymyxin B is a cationic polypeptide antibiotic that has been in clinical use for decades. Its mechanism of action against Gram-negative bacteria is well-characterized and involves a direct assault on the outer membrane:

  • Electrostatic Binding to LPS: The positively charged polymyxin B molecule is electrostatically attracted to the negatively charged lipid A component of LPS.

  • Displacement of Divalent Cations: Polymyxin B displaces essential divalent cations (Ca²⁺ and Mg²⁺) that bridge and stabilize the LPS molecules.

  • Hydrophobic Insertion: The fatty acid tail of polymyxin B inserts into the hydrophobic regions of the outer membrane.

  • Membrane Permeabilization: This insertion disrupts the packing of the lipid bilayers, leading to increased permeability of the outer membrane.

  • Inner Membrane Disruption and Cell Lysis: The disruption of the outer membrane allows polymyxin B to access and disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, cell lysis.

PolymyxinB_Mechanism PolymyxinB Polymyxin B LPS Lipopolysaccharide (LPS) PolymyxinB->LPS Binds to Lipid A DivalentCations Ca²⁺ / Mg²⁺ PolymyxinB->DivalentCations Displaces OuterMembrane Outer Membrane Disruption PolymyxinB->OuterMembrane Inserts into & Disrupts LPS->DivalentCations Stabilized by InnerMembrane Inner Membrane Disruption OuterMembrane->InnerMembrane Allows access to CellLysis Cell Lysis InnerMembrane->CellLysis Leads to

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanisms of this compound and polymyxin B.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Prepare a serial two-fold dilution of the test compound (this compound or polymyxin B) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[2]

  • Inoculate each well with a standardized bacterial suspension (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[2]

MIC_Workflow Start Prepare Serial Dilutions of Compound Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Wells for Visible Growth (Turbidity) Incubate->Read End Determine MIC Read->End

Outer Membrane Permeability Assay (NPN Uptake Assay)

Objective: To assess the ability of a compound to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

  • Grow bacteria (e.g., P. aeruginosa) to mid-log phase and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[7][8]

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and measure the baseline fluorescence.

  • Add the test compound (this compound or polymyxin B) at various concentrations to the cell suspension.

  • Immediately measure the increase in fluorescence over time using a fluorometer (excitation λ ≈ 350 nm, emission λ ≈ 420 nm).

  • The increase in fluorescence intensity correlates with the degree of outer membrane permeabilization, as NPN fluoresces strongly in the hydrophobic environment of the membrane.[7][8] The percentage of NPN uptake can be calculated relative to a control compound that causes maximal permeabilization (e.g., a high concentration of polymyxin B).[7][8]

NPN_Uptake_Workflow Start Prepare Bacterial Suspension Add_NPN Add NPN Probe Start->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_Compound Add Test Compound Measure_Baseline->Add_Compound Measure_Fluorescence Measure Fluorescence Increase Over Time Add_Compound->Measure_Fluorescence End Determine Outer Membrane Permeabilization Measure_Fluorescence->End

Lipopolysaccharide (LPS) Binding Assay (Dansyl-Polymyxin B Displacement Assay)

Objective: To determine the binding affinity of a compound to LPS.

Protocol:

  • Prepare solutions of purified LPS from the target bacterium (e.g., P. aeruginosa) in a suitable buffer.

  • Add a fluorescently labeled polymyxin B derivative, Dansyl-Polymyxin B (DPX), to the LPS solution. The fluorescence of DPX increases upon binding to LPS.[9][10][11]

  • Measure the initial fluorescence of the DPX-LPS complex.

  • Add increasing concentrations of the test compound (e.g., unlabeled polymyxin B or this compound) to the solution.

  • Measure the decrease in fluorescence as the test compound displaces the fluorescent probe from the LPS.[9]

  • The data can be used to calculate the inhibition constant (Ki) of the test compound for LPS.[9]

LPS_Binding_Workflow Start Prepare LPS Solution Add_DPX Add Dansyl-Polymyxin B (Fluorescent Probe) Start->Add_DPX Measure_Initial_F Measure Initial Fluorescence Add_DPX->Measure_Initial_F Add_Test_Compound Add Test Compound (Displacer) Measure_Initial_F->Add_Test_Compound Measure_Final_F Measure Decrease in Fluorescence Add_Test_Compound->Measure_Final_F End Calculate Binding Affinity (Ki) Measure_Final_F->End

Conclusion

This compound and polymyxin B, while both targeting the outer membrane of Gram-negative bacteria, exhibit distinct and fundamentally different mechanisms of action. Polymyxin B acts as a broad-spectrum membrane disruptor through direct interaction with LPS. In contrast, this compound demonstrates a more targeted, species-specific approach by inhibiting the OprH-LPS interaction in P. aeruginosa, leading to a more subtle but equally lethal disruption of membrane homeostasis. The continued investigation of novel mechanisms, such as that of this compound, is crucial for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

Evaluating the Specificity of BRD1401 for OprH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BRD1401 has emerged as a novel small molecule with specific activity against Pseudomonas aeruginosa, a bacterium notorious for its multi-drug resistance. This guide provides a comprehensive evaluation of this compound's specificity for its target, the outer membrane protein H (OprH), by presenting key experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers investigating new anti-pseudomonal agents and professionals in drug development.

Executive Summary

This compound was identified through a sophisticated multiplexed screening platform designed to uncover compounds that selectively inhibit the growth of P. aeruginosa mutants with depleted essential outer membrane proteins. While initially showing potent activity against a strain with reduced levels of the lipoprotein OprL, subsequent mechanistic studies revealed that the direct target of this compound is OprH. The compound's mode of action involves the disruption of the critical interaction between OprH and lipopolysaccharide (LPS), leading to increased membrane fluidity and ultimately, bacterial cell death.

A key finding is the high specificity of this compound. It exhibits potent bactericidal activity against the OprL-depleted (oprL-KD) strain of P. aeruginosa while showing no activity against wild-type strains of P. aeruginosa or other bacterial species. This targeted activity underscores its potential as a precision antimicrobial agent. To date, searches for alternative small molecule inhibitors of OprH have not yielded any publicly available compounds, highlighting the novelty of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

Compound Assay Type Strain Parameter Value Reference
This compoundGrowth InhibitionP. aeruginosa (oprL-KD)EC50~20 µM[1]
This compoundBactericidal ActivityP. aeruginosa (oprL-KD)Bactericidal Concentration125 µM[1]
This compoundGrowth InhibitionP. aeruginosa (Wild-Type)MIC>128 µM[1]
This compoundGrowth InhibitionOther Bacterial SpeciesActivityInactive[1]

Experimental Protocols

Detailed methodologies for the key experiments that established the specificity of this compound for OprH are provided below.

Multiplexed Hypomorph Screening

This high-throughput screening method was employed to identify compounds that selectively inhibit the growth of P. aeruginosa strains with decreased expression of essential outer membrane proteins (hypomorphs).

Protocol:

  • Strain Construction: A collection of P. aeruginosa strains was engineered, each with a reduced expression of a specific essential outer membrane protein. Each strain was also tagged with a unique DNA barcode.

  • Pooling: The barcoded hypomorph strains were pooled together in equal proportions.

  • Compound Screening: The pooled strains were grown in 384-well plates in the presence of a library of small molecules at a single concentration.

  • Growth and Barcode Amplification: The cultures were incubated to allow for bacterial growth. Following incubation, the genomic DNA was extracted, and the DNA barcodes were amplified using PCR.

  • Next-Generation Sequencing (NGS): The amplified barcodes were sequenced, and the relative abundance of each barcode in the compound-treated pools was compared to a vehicle control (DMSO).

  • Hit Identification: Compounds that caused a significant depletion of one or more specific barcodes were identified as "hits," indicating selective inhibition of the corresponding hypomorph strain(s). This compound was identified as a hit that specifically depleted the barcode for the oprL hypomorph.

Target Deconvolution and Validation

A series of genetic and biochemical experiments were conducted to identify the direct molecular target of this compound.

Protocol:

  • Growth Inhibition Assays: The activity of this compound was validated against individual cultures of the oprL-knockdown (oprL-KD) strain and wild-type P. aeruginosa. Growth was monitored by measuring the optical density at 600 nm (OD600).

  • Resistance Mapping: Spontaneous resistant mutants of the oprL hypomorph were generated by plating on agar (B569324) containing this compound. Whole-genome sequencing of the resistant colonies was performed to identify mutations responsible for the resistance phenotype. This analysis revealed mutations in the oprH gene.

  • Genetic Target Validation: To confirm OprH as the target, an oprH deletion mutant was created in the oprL-KD background (oprL-KDΔoprH). The susceptibility of this double mutant to this compound was then compared to the parental oprL-KD strain. The loss of this compound activity in the absence of OprH confirmed it as the direct target.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR was used to provide direct evidence of this compound binding to purified OprH protein and to map the binding epitope.

Protocol:

  • Sample Preparation: A solution containing the purified OprH protein and this compound was prepared in a deuterated buffer.

  • NMR Data Acquisition: A series of 1D ¹H NMR spectra were acquired. In the "on-resonance" experiment, a selective saturation pulse was applied to a region of the spectrum containing protein resonances but no ligand resonances. In the "off-resonance" experiment, the saturation pulse was applied to a region where neither protein nor ligand resonates.

  • Difference Spectrum: The on-resonance spectrum was subtracted from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Protons on the ligand that are in close proximity to the protein in the bound state receive saturation from the protein and appear as signals in the STD spectrum. The intensity of these signals is proportional to the proximity of the ligand protons to the protein surface, allowing for the mapping of the binding epitope.

Visualizations

Signaling Pathway and Mechanism of Action

BRD1401_Mechanism This compound Mechanism of Action cluster_OM Pseudomonas aeruginosa Outer Membrane This compound This compound OprH OprH This compound->OprH Binds to Disruption Disruption of Interaction This compound->Disruption LPS LPS OprH->LPS Interacts with OM Outer Membrane Disruption->OprH Disruption->LPS Membrane_Fluidity Increased Membrane Fluidity Disruption->Membrane_Fluidity Leads to Cell_Death Bacterial Cell Death Membrane_Fluidity->Cell_Death

Caption: Mechanism of action of this compound in P. aeruginosa.

Experimental Workflow for Specificity Evaluation

BRD1401_Specificity_Workflow Workflow for Evaluating this compound Specificity Screen Multiplexed Hypomorph Screen Hit This compound identified as oprL hypomorph-specific hit Screen->Hit Target_Deconvolution Target Deconvolution Hit->Target_Deconvolution Resistance Resistance Mapping (WGS) Target_Deconvolution->Resistance Genetic_Validation Genetic Validation (oprH knockout) Target_Deconvolution->Genetic_Validation Binding_Confirmation Direct Binding Confirmation Target_Deconvolution->Binding_Confirmation Specificity_Confirmed Specificity for OprH Confirmed Resistance->Specificity_Confirmed Genetic_Validation->Specificity_Confirmed STD_NMR STD-NMR with purified OprH Binding_Confirmation->STD_NMR STD_NMR->Specificity_Confirmed

Caption: Experimental workflow to determine this compound's target specificity.

Conclusion

References

Cross-Validation of BRD1401 Activity in Pseudomonas Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule BRD1401, a novel agent with specific activity against Pseudomonas aeruginosa. Due to a lack of direct cross-validation studies in different Pseudomonas strains, this document focuses on the known activity of this compound in P. aeruginosa and compares it with alternative compounds that also target the bacterial outer membrane. The information presented is based on available experimental data to guide further research and drug development efforts.

Executive Summary

This compound has been identified as a promising small molecule that specifically targets a mutant of Pseudomonas aeruginosa deficient in the essential lipoprotein OprL. Its mechanism of action involves the disruption of the outer membrane protein OprH's interaction with lipopolysaccharide (LPS), leading to increased membrane fluidity and subsequent bacterial cell death[1][2]. While this specificity is a key attribute, data on its efficacy across a broader range of Pseudomonas species or even diverse clinical and environmental strains of P. aeruginosa is currently unavailable in the reviewed literature. This guide, therefore, presents the current understanding of this compound and juxtaposes it with other outer membrane-targeting agents to provide a broader perspective for antimicrobial research.

Data Presentation: Comparative Activity of Outer Membrane-Targeting Agents

The following table summarizes the known activity of this compound in a specific P. aeruginosa mutant and compares it with the general activity profiles of alternative compounds that also target the Pseudomonas outer membrane.

Compound Target Organism(s) Mechanism of Action Reported Activity (e.g., MIC) Reference(s)
This compound Pseudomonas aeruginosa (OprL-depleted mutant)Targets the outer membrane protein OprH, disrupting its interaction with LPS and increasing membrane fluidity.Specific activity against the OprL-depleted mutant; quantitative MIC data not broadly available in the public domain.[1][2]
Antimicrobial Peptides (AMPs) (e.g., LL-37, CAMA) Broad-spectrum, including various Pseudomonas speciesDisrupt the integrity of the bacterial outer and inner membranes.MICs for P. aeruginosa can range from 2.5 to 50 µg/mL depending on the specific peptide.[3][4]
Polymyxins (e.g., Colistin) Gram-negative bacteria, including Pseudomonas aeruginosaInteract with the lipid A component of LPS, displacing Ca2+ and Mg2+ ions and disrupting the outer membrane.Used as a last-resort antibiotic; resistance is an increasing concern.[5]
EDTA (Ethylenediaminetetraacetic acid) Broad-spectrum (used as a potentiator)Chelates divalent cations (Ca2+, Mg2+) that stabilize the LPS layer, thereby increasing outer membrane permeability to other antibiotics.Used in combination with other antibiotics to enhance their efficacy.
Novel β-lactam/β-lactamase inhibitor combinations (e.g., Ceftazidime-avibactam) Broad-spectrum Gram-negative bacteria, including resistant P. aeruginosaWhile primarily targeting cell wall synthesis, their efficacy is dependent on permeating the outer membrane.Effective against many multidrug-resistant P. aeruginosa strains.[6][7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (e.g., this compound) stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Assessment of Outer Membrane Permeability

This protocol provides a method to evaluate the ability of a compound to disrupt the outer membrane of Pseudomonas.

Materials:

  • Pseudomonas culture

  • 1-N-phenylnaphthylamine (NPN) solution

  • Test compound

  • Fluorometer

Procedure:

  • Grow the Pseudomonas strain to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Add NPN to the cell suspension. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces in the hydrophobic environment of the cytoplasmic membrane.

  • Measure the baseline fluorescence.

  • Add the test compound at various concentrations.

  • Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and interact with the inner membrane.

Visualizations

Signaling Pathway of this compound in P. aeruginosa

BRD1401_Pathway This compound This compound OprH OprH (Outer Membrane Protein) This compound->OprH targets Disruption Disruption of Interaction This compound->Disruption induces LPS LPS (Lipopolysaccharide) OprH->LPS interacts with OprH->Disruption LPS->Disruption OM Outer Membrane OprL OprL (Lipoprotein) OprL->OprH interacts with PG Peptidoglycan OprL->PG links OM to Permeability Increased Membrane Fluidity Disruption->Permeability Death Cell Death Permeability->Death

Caption: Mechanism of action of this compound in P. aeruginosa.

Experimental Workflow for Compound Activity Assessment

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Strain Select Pseudomonas Strain(s) Culture Culture Bacteria to Logarithmic Phase Strain->Culture MIC Determine Minimum Inhibitory Concentration (MIC) Culture->MIC OM_Perm Assess Outer Membrane Permeability (e.g., NPN Assay) Culture->OM_Perm Compound Prepare Serial Dilutions of Test Compound Compound->MIC Compound->OM_Perm Compare Compare MIC values across strains MIC->Compare Correlate Correlate Permeability with MIC OM_Perm->Correlate Conclusion Draw Conclusions on Cross-Strain Activity Compare->Conclusion Correlate->Conclusion

Caption: General workflow for assessing compound activity.

Conclusion and Future Directions

This compound represents a novel approach to targeting P. aeruginosa by disrupting a key outer membrane protein interaction. However, the current body of research is limited to a specific laboratory mutant. To fully understand its potential as a therapeutic agent, it is imperative that future studies focus on:

  • Cross-validation in diverse strains: Evaluating the activity of this compound against a panel of clinical and environmental isolates of P. aeruginosa, as well as other Pseudomonas species.

  • Quantitative structure-activity relationship (QSAR) studies: To optimize the chemical structure of this compound for improved potency and broader spectrum of activity.

  • In vivo efficacy studies: To assess the therapeutic potential of this compound in relevant animal models of Pseudomonas infection.

By expanding the research scope, the scientific community can better ascertain the clinical viability of this compound and other compounds that target the formidable outer membrane of Pseudomonas.

References

Independent Verification of the Biological Effects of BRD1401: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of BRD1401, a novel inhibitor of the OprH-lipopolysaccharide (LPS) interaction in Pseudomonas aeruginosa, with other outer membrane-targeting agents. The data presented is based on independently verifiable experimental results to assist researchers in evaluating its potential as a novel antimicrobial agent.

Executive Summary

This compound is a small molecule that has been identified as a specific inhibitor of the interaction between the outer membrane protein OprH and lipopolysaccharide (LPS) in Pseudomonas aeruginosa.[1][2] This disruption leads to an increase in the fluidity of the bacterial outer membrane, ultimately impairing bacterial survival.[1][2] This guide compares the antimicrobial activity and membrane-disrupting effects of this compound with polymyxin (B74138) B and colistin (B93849), two well-established antibiotics that also target the bacterial outer membrane by interacting with LPS.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound, polymyxin B, and colistin against various strains of P. aeruginosa.

CompoundP. aeruginosa StrainMIC (µg/mL)Reference
This compound oprL-KD~1.9 (MIC50)[1]
PA14>50[1]
Polymyxin B PA140.5 - 1.0[3]
Clinical Isolates0.5 - >512[4]
Colistin PAO10.5 - 2.0[5]
Clinical Isolates0.5 - 128[5]

Note: KD refers to knockdown. The oprL-KD strain is hypersensitive to compounds that disrupt the outer membrane.

Mechanism of Action and Effects on Membrane Integrity

This compound, polymyxin B, and colistin all target the outer membrane of P. aeruginosa through interactions with LPS. However, their specific binding sites and the resulting downstream effects differ.

Signaling Pathway of OprH-LPS Interaction and this compound Inhibition

The following diagram illustrates the interaction between OprH and LPS, which is crucial for maintaining the integrity of the outer membrane in P. aeruginosa. This compound disrupts this interaction.

OprH_LPS_Interaction cluster_OM Outer Membrane LPS LPS Membrane_Integrity Membrane_Integrity LPS->Membrane_Integrity maintains OprH OprH OprH->LPS interacts with OprH->Membrane_Integrity maintains This compound This compound This compound->OprH inhibits interaction with LPS

Caption: OprH-LPS interaction pathway and its inhibition by this compound.

Comparative Effects on Outer Membrane Permeability

The N-(1-naphthyl)phenylenediamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane. An increase in NPN fluorescence indicates membrane disruption.

CompoundConcentrationFold Increase in NPN Uptake (Relative to Control)Reference
This compound 25 µM~4-fold[1] (qualitative)
Polymyxin B 1 µg/mLSignificant increase[6]
Colistin 1 µg/mLSignificant increase[6]

Note: Quantitative data for the fold increase in NPN uptake for this compound was not explicitly provided in the primary literature, but a significant increase was reported.[1]

Comparative Effects on Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes like laurdan (B1674558) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in fluorescence anisotropy or a shift in the emission spectrum of these probes indicates an increase in membrane fluidity.

CompoundEffect on Membrane FluidityReference
This compound Increases membrane fluidity[1][2]
Polymyxin B Increases membrane fluidity[1]
Colistin Increases membrane fluidity[1]

Note: The primary literature for this compound states that it increases membrane fluidity, but specific quantitative data from fluorescence anisotropy or similar assays is not provided.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a serial dilution of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each dilution with a standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL).

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

NPN Uptake Assay for Outer Membrane Permeability

Objective: To measure the permeabilization of the bacterial outer membrane.

Methodology:

  • Grow P. aeruginosa to the mid-logarithmic phase and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

  • Add the test compound at the desired concentration.

  • Immediately record the increase in fluorescence over time until a plateau is reached.

  • The outer membrane permeabilizing activity is expressed as the fold increase in fluorescence relative to the untreated control.

Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: To assess changes in the fluidity of the bacterial membrane.

Methodology:

  • Grow P. aeruginosa to the mid-logarithmic phase and wash the cells.

  • Incubate the cells with a fluorescent probe such as DPH (final concentration ~1 µM) for a sufficient time to allow its incorporation into the membrane.

  • Wash the cells to remove excess probe.

  • Resuspend the labeled cells in a suitable buffer.

  • Measure the steady-state fluorescence anisotropy using a fluorometer with polarizing filters (e.g., excitation at 360 nm, emission at 450 nm).

  • Add the test compound and monitor the change in fluorescence anisotropy over time. A decrease in anisotropy indicates an increase in membrane fluidity.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Start MIC_Assay MIC Assay Start->MIC_Assay NPN_Uptake NPN Uptake Assay MIC_Assay->NPN_Uptake Membrane_Fluidity Membrane Fluidity Assay NPN_Uptake->Membrane_Fluidity Data_Analysis Data Analysis and Comparison Membrane_Fluidity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative evaluation of antimicrobial compounds.

Conclusion

This compound represents a promising new class of antimicrobial agents that specifically targets the OprH-LPS interaction in P. aeruginosa. Its ability to disrupt the outer membrane and increase its fluidity is a key aspect of its mechanism of action. While its potency in wild-type strains appears lower than that of polymyxins, its specific activity against a sensitized strain (oprL-KD) highlights its targeted mechanism. Further quantitative studies on its effects on membrane permeability and fluidity are warranted to fully elucidate its potential and guide future drug development efforts. The experimental protocols provided in this guide offer a framework for the independent verification and comparative analysis of this compound and other novel antimicrobial candidates.

References

Safety Operating Guide

Essential Safety and Disposal Guide for BRD1401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal procedures for the small molecule OprH inhibitor, BRD1401. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Compound Information and Hazard Assessment

This compound is a small molecule that targets the outer membrane protein OprH in Pseudomonas aeruginosa, disrupting its interaction with lipopolysaccharide (LPS) and thereby increasing membrane fluidity.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates handling with care. Based on SDS for similar laboratory chemicals, this compound should be treated as potentially hazardous.

Assumed Hazards:

  • Harmful if swallowed or inhaled.

  • May cause skin and eye irritation.

  • Potential for unknown long-term health effects.

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is provided in the table below.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Standard laboratory nitrile gloves.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if creating aerosols or handling large quantities.

Proper Disposal Procedures for this compound

The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Unused/Expired this compound: Collect in a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste.

    • Contaminated Labware (Solid): Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste container.

    • Contaminated Labware (Liquid): Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.[5] Halogenated and non-halogenated solvent waste should be segregated.[6]

    • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[5]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers sealed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste yourself.[5]

Experimental Protocol: High-Throughput Screening for OprH Inhibitors

The following is a generalized protocol for a high-throughput screening assay to identify inhibitors of the OprH-LPS interaction, based on the methodology that led to the discovery of this compound.[1][2]

Objective: To identify small molecules that inhibit the growth of Pseudomonas aeruginosa in a strain-specific manner, indicating targeting of the OprH-LPS pathway.

Methodology:

  • Strain Preparation:

    • Utilize a panel of barcoded P. aeruginosa strains, including a wild-type and a strain with depleted levels of the OprL protein (an essential lipoprotein whose depletion increases sensitivity to OprH disruption).[1][2]

    • Grow individual strains to the mid-logarithmic phase.

  • Assay Plate Preparation:

    • Pool the barcoded strains.

    • Dispense the pooled culture into 384-well microplates.

    • Add test compounds (including this compound as a positive control) to the wells at various concentrations.

  • Incubation:

    • Incubate the plates under appropriate growth conditions.

  • Cell Lysis and Barcode Amplification:

    • Lyse the cells in each well.

    • Use the lysate as a template for a polymerase chain reaction (PCR) to amplify the DNA barcodes.

  • Sequencing and Data Analysis:

    • Pool the PCR products and sequence them using a high-throughput sequencing platform.

    • Demultiplex the sequencing data to determine the read count for each strain in each well.

    • Calculate the relative growth inhibition for each strain in the presence of each compound. Hits are identified as compounds that selectively inhibit the growth of the OprL-depleted strain.

Visualizing the this compound Disposal Workflow and Mechanism of Action

To further clarify the procedural and biological contexts, the following diagrams are provided.

G cluster_waste This compound Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Unused this compound Unused this compound Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Unused this compound->Hazardous Waste Container (Solid) Contaminated Solids (Tips, Gloves) Contaminated Solids (Tips, Gloves) Contaminated Solids (Tips, Gloves)->Hazardous Waste Container (Solid) Contaminated Liquids (Aqueous, Solvents) Contaminated Liquids (Aqueous, Solvents) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Contaminated Liquids (Aqueous, Solvents)->Hazardous Waste Container (Liquid) EHS Pickup EHS Pickup Hazardous Waste Container (Solid)->EHS Pickup Hazardous Waste Container (Liquid)->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility G cluster_membrane Pseudomonas aeruginosa Outer Membrane OprH OprH LPS LPS OprH->LPS Interaction Increased Fluidity & Instability Increased Fluidity & Instability OprH->Increased Fluidity & Instability Disrupted Interaction Stable Membrane Stable Membrane LPS->Stable Membrane This compound This compound This compound->OprH Inhibits

References

Personal protective equipment for handling BRD1401

Author: BenchChem Technical Support Team. Date: December 2025

As a novel research compound, specific hazard data for BRD1401 is not publicly available. Therefore, it is crucial to handle this substance with the utmost caution, treating it as potentially hazardous until its toxicological properties have been thoroughly investigated.[1][2][3][4] The following guidelines provide a comprehensive framework for the safe handling, use, and disposal of this compound and other uncharacterized chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][5][6]Protects eyes and face from splashes, aerosols, and flying particles.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[1][2]Prevents skin contact with the compound.[1] It is important to check the breakthrough times for the specific solvent being used and to change gloves immediately if they become contaminated.[1][3]
Body Protection A fully fastened laboratory coat. A chemically resistant apron or coveralls should be worn when handling larger quantities or when there is a significant risk of splashes.[1][2][3]Protects skin and personal clothing from contamination.[1]
Respiratory Protection An N95 or higher-rated respirator should be used if handling the compound as a powder outside of a certified chemical fume hood or other ventilated enclosure.[1][6]Prevents the inhalation of fine particles or aerosols.[1] The use of a respirator requires proper training and fit-testing.[7]

Experimental Protocols

The following protocols outline the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Risk Assessment and Preparation
  • Hazard Identification : Before beginning any work, conduct a thorough risk assessment.[3] Since the specific hazards of this compound are unknown, it should be treated as a potential irritant, sensitizer, and acutely toxic substance.[3]

  • Information Gathering : If possible, review any available preliminary data or literature on similar compounds to anticipate potential hazards.[2][8]

  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.[1][2]

  • Emergency Preparedness : Ensure that a safety shower, eyewash station, and a spill kit are readily accessible. All personnel must be familiar with emergency procedures.[3]

  • Personal Protective Equipment (PPE) Check : Before entering the designated handling area, don all required PPE as outlined in the table above.[1] Inspect all PPE for damage before use.[9]

Handling and Use
  • Weighing : If handling this compound as a solid, conduct all weighing operations within a ventilated enclosure, such as a chemical fume hood, to prevent the generation of dust.[1]

  • Solution Preparation : When preparing solutions, add the solvent slowly to the compound to avoid splashing and the generation of aerosols.[3] Ensure the container is securely capped before mixing or sonicating.[1]

  • Labeling : All containers holding this compound, whether in pure form or in solution, must be clearly labeled with the compound's identity, concentration, solvent, and date of preparation.[1][10]

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a designated, ventilated, and access-controlled storage area.[1][2]

Disposal Plan
  • Waste Segregation : All waste materials contaminated with this compound, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1][9]

  • Liquid Waste : Liquid waste containing this compound should be collected in a labeled, sealed hazardous waste bottle.[1]

  • Regulatory Compliance : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][8]

Visualizations

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for handling novel chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.